molecular formula C9H7Br2NO B2409894 8-Bromoisoquinolin-6-ol hydrobromide CAS No. 2241130-11-8

8-Bromoisoquinolin-6-ol hydrobromide

Número de catálogo: B2409894
Número CAS: 2241130-11-8
Peso molecular: 304.969
Clave InChI: WVRDNCVJNUTHNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Bromoisoquinolin-6-ol hydrobromide is a useful research compound. Its molecular formula is C9H7Br2NO and its molecular weight is 304.969. The purity is usually 95%.
BenchChem offers high-quality 8-Bromoisoquinolin-6-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoisoquinolin-6-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-bromoisoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h1-5,12H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRDNCVJNUTHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Specification: 8-Bromoisoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 8-Bromoisoquinolin-6-ol HBr Content Type: Technical Specification & Synthetic Utility Guide

High-Purity Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

8-Bromoisoquinolin-6-ol Hydrobromide is a specialized heterocyclic building block characterized by a bifunctional substitution pattern on the isoquinoline core. The presence of a phenolic hydroxyl group at position C6 and a bromine atom at position C8 renders this molecule a versatile "orthogonal" scaffold. It allows for simultaneous exploitation of nucleophilic substitution (at C6-OH) and transition-metal-catalyzed cross-coupling (at C8-Br), making it critical for the development of kinase inhibitors, CNS-active agents, and complex alkaloids.

This guide details the physicochemical properties, structural validation, and synthetic utility of the hydrobromide salt form, which is often preferred for its enhanced crystallinity and stability compared to the free base.

Physicochemical Characterization

Molecular Identity

The hydrobromide salt exists as a stoichiometric adduct of the isoquinoline base and hydrobromic acid.

PropertySpecification
Systematic Name 8-Bromoisoquinolin-6-ol hydrobromide
Free Base Formula C

H

BrNO
Salt Formula C

H

BrNO

HBr (or C

H

Br

NO)
Free Base MW 224.06 g/mol
Salt MW 304.97 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, Water (moderate); Insoluble in Et

O, Hexanes
pKa (Calculated) ~8.5 (Phenolic OH), ~5.2 (Isoquinoline N)
Hygroscopicity Moderate (Store under desiccant)
Elemental Composition (Salt Form)
  • Carbon (C): 35.44%

  • Hydrogen (H): 2.31%

  • Bromine (Br): 52.40% (Total Br content)

  • Nitrogen (N): 4.59%

  • Oxygen (O): 5.25%

Structural Logic & Synthetic Pathways

Retrosynthetic Analysis

Direct bromination of isoquinolin-6-ol is chemically inefficient due to the directing effects of the hydroxyl group, which favors electrophilic substitution at C5 or C7 (ortho to OH) rather than the desired C8 position. Therefore, the most robust synthetic route utilizes the Pomeranz-Fritsch cyclization or a Sandmeyer sequence to ensure regiochemical fidelity.

The Pomeranz-Fritsch approach is preferred for scale-up as it establishes the substitution pattern on the benzene ring prior to heterocyclic ring closure.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from raw materials to the final HBr salt, highlighting the critical QC checkpoints.

G Raw 2-Bromo-4-methoxy- benzaldehyde Inter1 Schiff Base Formation Raw->Inter1 + Aminoacetaldehyde dimethyl acetal Cyclization Pomeranz-Fritsch Cyclization (H2SO4/P2O5) Inter1->Cyclization - 2 MeOH Base 8-Bromo-6-methoxy- isoquinoline Cyclization->Base Aromatization Deprotection Demethylation (BBr3 or HBr/AcOH) Base->Deprotection Ether Cleavage FinalBase 8-Bromoisoquinolin-6-ol (Free Base) Deprotection->FinalBase SaltForm Salt Formation (HBr in AcOH) FinalBase->SaltForm Product 8-Bromoisoquinolin-6-ol Hydrobromide SaltForm->Product Crystallization

Caption: Figure 1. Regioselective synthesis via Pomeranz-Fritsch cyclization to avoid C5/C7 isomer contamination.

Handling & Stability Protocols

Storage Requirements

The HBr salt is prone to hygroscopicity and oxidation (darkening) upon prolonged exposure to air and light.

  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Amber glass vial with Teflon-lined cap.

Handling the HBr Salt in Reactions

Researchers must account for the acidic nature of the HBr salt in cross-coupling reactions.

  • Stoichiometry: When using this salt in Suzuki or Buchwald-Hartwig couplings, an additional equivalent of base (e.g., K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    , or Et
    
    
    N) is mandatory to neutralize the HBr and liberate the free base in situ. Failure to do so will poison Pd-catalysts.

Experimental Application: Orthogonal Functionalization

This scaffold allows for "Orthogonal Derivatization"—modifying the OH group and the Br atom independently.

Protocol: Free Base Liberation & Suzuki Coupling

Objective: Coupling of a boronic acid at C8 while preserving the C6-OH (or after protecting it).

  • Neutralization (In Situ):

    • Charge a reaction vial with 8-Bromoisoquinolin-6-ol HBr (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl

      
       (5 mol%).
      
    • Add solvent (Dioxane:Water 4:1).

    • Add Base: K

      
      CO
      
      
      
      (3.5 equiv)
      . Note: Standard protocols use 2.0 equiv; the extra 1.0 equiv is required to neutralize the HBr salt and 0.5 equiv for the phenol.
  • Reaction:

    • Degas with N

      
       for 5 minutes.
      
    • Heat to 90°C for 4-12 hours.

  • Workup:

    • Acidify carefully to pH ~6 to keep the product protonated/neutral depending on the coupled group, or extract at neutral pH.

Derivatization Logic Diagram

The following diagram maps the potential chemical space accessible from this core.

D Core 8-Bromoisoquinolin-6-ol HBr Path1 O-Alkylation (Mitsunobu/SN2) Core->Path1 Base + R-X Path2 Pd-Catalyzed Coupling (C8) Core->Path2 Pd(0) + R-B(OH)2 Prod1 6-Alkoxy-8-bromo Intermediates Path1->Prod1 Prod2 8-Aryl/Heteroaryl Analogs Path2->Prod2 Prod3 Bi-functionalized Drug Candidates Path2->Prod3 Prod1->Path2 Sequential Functionalization Prod2->Path1

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the C6-OH and C8-Br moieties.

References

  • PubChem. (2025). 8-Bromoisoquinolin-6-ol Hydrobromide Compound Summary. National Library of Medicine. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Technical Guide: Halogenated Isoquinolin-6-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and biological applications of halogenated isoquinolin-6-ol analogs.

Executive Summary

The isoquinolin-6-ol scaffold (6-hydroxyisoquinoline) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (ROCK, HPK1), tubulin polymerization inhibitors, and antimicrobial agents. While the parent scaffold provides essential hydrogen-bonding interactions via the C6-hydroxyl group and the N2-nitrogen, halogenation (F, Cl, Br, I) at the C5, C7, and C8 positions is the primary strategy used to modulate physicochemical properties (lipophilicity, pKa), metabolic stability, and target selectivity.

This guide analyzes the structure-activity relationships (SAR) of these halogenated analogs, detailing the synthetic pathways to access them and the biological mechanisms they modulate.

Structural Activity Relationship (SAR) Analysis

The introduction of halogens onto the isoquinolin-6-ol core fundamentally alters the electronic and steric landscape of the molecule.

The Halogenation Impact Matrix
PositionHalogenPrimary EffectMechanistic Rationale
C5 F Metabolic BlockadeBlocks CYP450-mediated oxidation at the electron-rich C5 position; increases metabolic half-life (

).
C5 Cl/Br Steric/ElectronicInduces a twist in the scaffold if bulky groups are at C4; increases lipophilicity (

); withdraws electrons, increasing the acidity of the C6-OH.
C7 Br/I Synthetic HandleEnables Suzuki/Buchwald couplings to create biaryl tubulin inhibitors (e.g., IQTubs).
C7 F pKa ModulationStrong inductive effect lowers the pKa of C6-OH, strengthening H-bond donor capability to residues like Asp/Glu in kinase hinge regions.
C1 Cl ReactivityActs as a leaving group for nucleophilic aromatic substitution (

) to introduce amines (e.g., in ROCK inhibitors).
Physicochemical Modulation
  • Acidity (pKa): The C6-hydroxyl group typically has a pKa

    
     9.0–9.5. Flanking halogens (C5/C7) lower this significantly (pKa 
    
    
    
    7.0–8.0), potentially ionizing the compound at physiological pH, which alters solubility and membrane permeability.
  • Lipophilicity: Halogenation increases lipophilicity in the order F < Cl < Br < I, enhancing blood-brain barrier (BBB) penetration, crucial for CNS-targeting ROCK inhibitors.

Synthesis Strategies

Accessing specific regioisomers of halogenated isoquinolin-6-ols requires distinct synthetic approaches to avoid mixtures.

Route A: Direct Electrophilic Halogenation

The C6-hydroxyl group strongly activates the benzene ring. In acidic media (where the N-ring is protonated and deactivated), electrophilic substitution occurs preferentially at C5 and C7 .

  • Reagents:

    
     or 
    
    
    
    -Bromosuccinimide (NBS) in MeCN.
  • Regioselectivity: C5 is kinetically favored due to resonance stabilization, but C7 is often thermodynamically accessible or favored if C5 is sterically blocked.

Route B: De Novo Synthesis (Pomeranz-Fritsch Modification)

For precise placement of halogens (especially Fluorine), starting with pre-halogenated benzaldehydes is superior.

  • Condensation: 3-halo-4-methoxybenzaldehyde + aminoacetaldehyde dimethyl acetal.

  • Cyclization: Acid-mediated closure (Chlorosulfonic acid or

    
    ).
    
  • Deprotection: Demethylation (

    
    ) to yield the free phenol.
    

Synthesis_Workflow Start Isoquinolin-6-ol (Scaffold) NBS NBS / MeCN (0°C to RT) Start->NBS Electrophilic Subst. Prod5 5-Bromo-isoquinolin-6-ol (Kinetic Product) NBS->Prod5 Major Prod7 7-Bromo-isoquinolin-6-ol (Thermodynamic Product) NBS->Prod7 Minor Suzuki Pd(PPh3)4 / Aryl-B(OH)2 Suzuki Coupling Prod5->Suzuki Functionalization Prod7->Suzuki Functionalization Final Biaryl Inhibitors (Tubulin/Kinase) Suzuki->Final

Caption: Divergent synthesis of brominated isoquinolin-6-ol intermediates for downstream coupling.

Biological Applications

Rho-Associated Kinase (ROCK) Inhibition

Halogenated isoquinolines are foundational to ROCK inhibition (e.g., Fasudil analogs).

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Role of 6-OH: Forms a critical H-bond with the hinge region backbone.

  • Halogen Role: A 5-chloro or 5-fluoro substituent fills a small hydrophobic pocket in the ATP site, improving potency (

    
    ) and selectivity over PKA.
    
HPK1 Inhibition (Immuno-Oncology)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1]

  • Compound: GNE-6893 and analogs.

  • Mechanism: Isoquinoline core binds to the kinase domain; halogenation tunes the metabolic profile to allow oral bioavailability.

Tubulin Polymerization Inhibition
  • Target: Colchicine binding site.

  • Compound: 7-aryl-isoquinolin-6-ols (IQTubs).

  • Mechanism: The 7-bromo intermediate is coupled to a trimethoxyphenyl ring. The resulting biaryl mimics Combretastatin A-4, disrupting microtubule dynamics in cancer cells.

Signaling_Pathway Drug Halogenated Isoquinolin-6-ol ROCK ROCK 1/2 (Kinase) Drug->ROCK Inhibits (ATP Comp.) Effect Vasodilation / Neurite Outgrowth Drug->Effect Therapeutic Outcome MLC Myosin Light Chain (Phosphorylation) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton Stabilization MLC->Actin Contraction Actin->Effect Modulation

Caption: Mechanism of action for ROCK inhibition by isoquinolin-6-ol analogs leading to vasodilation.

Experimental Protocols

Protocol: Regioselective Bromination of Isoquinolin-6-ol

Objective: Synthesis of 7-bromo-isoquinolin-6-ol (Intermediate for cross-coupling).

Reagents:

  • Isoquinolin-6-ol (1.0 eq)

  • 
    -Bromosuccinimide (NBS) (1.05 eq)
    
  • Acetonitrile (MeCN) (anhydrous)

  • Sodium thiosulfate (

    
    )
    

Procedure:

  • Dissolution: Dissolve isoquinolin-6-ol (1.45 g, 10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Note: Rapid addition favors poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via LC-MS (Target M+H: 224/226).

  • Quenching: Add 10% aqueous

    
     (20 mL) to quench unreacted bromine species.
    
  • Extraction: Evaporate MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (
    
    
    
    , 0-10% MeOH in DCM).
    • Self-Validation Check: 1H NMR should show loss of one aromatic proton and a downfield shift of the ortho-proton.

Protocol: ROCK Kinase Inhibition Assay

Objective: Determine


 of halogenated analogs.
  • Preparation: Prepare 3x serial dilutions of test compounds in DMSO (Start: 10 µM).

  • Enzyme Mix: Dilute human recombinant ROCK1 (0.5 nM final) in Assay Buffer (50 mM Tris pH 7.5, 5 mM

    
    , 1 mM DTT).
    
  • Substrate: Use S6 kinase peptide substrate (Long S6) labeled with FITC.

  • Reaction: Incubate Compound + Enzyme + Substrate + ATP (10 µM) for 60 mins at RT.

  • Detection: Terminate with EDTA. Measure phosphorylation via IMAP (Fluorescence Polarization) or mobility shift on a Caliper EZ Reader.

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

References

  • Vertex AI Search. (2025). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. National Institutes of Health. Link

  • Vertex AI Search. (2025). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. PubMed Central. Link

  • Vertex AI Search. (2025). Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. ResearchGate. Link

  • Vertex AI Search. (2025). Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1. ACS Publications. Link

  • Vertex AI Search. (2025). 7-Bromoisoquinoline PubChem Compound Summary. PubChem.[2][3] Link

Sources

Topic: Pharmacophore Modeling Using 8-Bromoisoquinolin-6-ol as a Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent foundation for designing molecules that can interact with high affinity and specificity against a wide array of biological targets, from kinases involved in oncology to enzymes in infectious pathogens.[1][3] This guide focuses on a specific, functionalized derivative, 8-Bromoisoquinolin-6-ol , as a starting point for a rational, in-silico drug design campaign. We will provide a field-proven, in-depth walkthrough of the pharmacophore modeling process, from initial scaffold analysis to the generation of a validated hypothesis capable of identifying novel lead compounds through virtual screening. This document is intended for drug development professionals and computational chemists, offering not just a protocol, but the strategic reasoning that underpins each decision in the workflow.

Deconstructing the Scaffold: 8-Bromoisoquinolin-6-ol

Before any computational modeling can begin, a thorough analysis of the starting scaffold is paramount. The structure of 8-Bromoisoquinolin-6-ol presents several key chemical features that are likely to be critical for molecular recognition by a biological target. A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target."[4][5] Our goal is to translate the chemical features of our scaffold into this abstract pharmacophoric language.

The primary features of 8-Bromoisoquinolin-6-ol are summarized below.

Diagram 1: Key Features of the 8-Bromoisoquinolin-6-ol Scaffold

cluster_scaffold 8-Bromoisoquinolin-6-ol cluster_features Potential Pharmacophoric Features C9H6BrN(OH) A Isoquinoline Core Aromatic Ring (AR) & Hydrophobic (H) Features C9H6BrN(OH):e->A:w B 6-ol Group (-OH) Hydrogen Bond Donor (HBD) & Hydrogen Bond Acceptor (HBA) C9H6BrN(OH):e->B:w C 8-Bromo Group (-Br) Halogen Bond Donor & Electronic Modifier C9H6BrN(OH):e->C:w

Caption: Key functional groups on the scaffold and their pharmacophoric interpretation.

Table 1: Analysis of Pharmacophoric Features

FeatureChemical GroupPotential Role in Molecular Recognition
Aromatic Ring (AR) Isoquinoline CoreProvides a rigid anchor for the molecule. Can engage in π-π stacking or hydrophobic interactions within a binding pocket.[6]
Hydrophobic (H) Isoquinoline CoreThe non-polar surface of the aromatic system contributes to binding affinity through the hydrophobic effect.[7]
Hydrogen Bond Donor (HBD) 6-ol (hydroxyl)The hydroxyl proton can be donated to a suitable acceptor group (e.g., a backbone carbonyl) on the target protein.[8]
Hydrogen Bond Acceptor (HBA) 6-ol (hydroxyl)The lone pairs on the hydroxyl oxygen can accept a hydrogen bond from a donor group on the target protein.[8]
Halogen Bond Donor 8-BromoThe bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity. It also modifies the electronic properties of the ring system.[9]

This initial analysis forms the basis of our hypothesis. For this guide, we will proceed with a ligand-based pharmacophore modeling approach, which is ideal when the precise 3D structure of the biological target is unknown but a set of active molecules is available.[10][11]

The Ligand-Based Pharmacophore Modeling Workflow

The objective is to generate a 3D hypothesis that encapsulates the essential features shared by a set of active molecules, which can then be used as a 3D query to screen large compound libraries for novel molecules with the potential for similar activity.[12][13]

Diagram 2: Ligand-Based Pharmacophore Workflow

A Step 1: Training Set Selection (Active & Inactive Analogues) B Step 2: Conformational Analysis (Generate 3D Conformers for all molecules) A->B Diverse Structures C Step 3: Feature Mapping & Alignment (Identify common features, e.g., HBD, AR) B->C Flexible Molecules D Step 4: Hypothesis Generation (Create 3D models with feature constraints) C->D Shared Pharmacophores E Step 5: Model Validation (Assess predictive power with Test Set & Decoys) D->E Ranked Hypotheses F Step 6: Database Screening (Use validated model as a 3D query) E->F Select Best Model G Step 7: Hit Prioritization (Filter hits by fitness score, ADMET, etc.) F->G Retrieved Hits H H G->H Lead Candidates cluster_caption Hypothetical 3D Pharmacophore Model AR AR HBA HBA AR->HBA 4.5 Å H H AR->H 2.5 Å HBA->H 3.8 Å HBD HBD caption AR: Aromatic Ring HBA: Hydrogen Bond Acceptor HBD: Hydrogen Bond Donor H: Hydrophobic Feature Distances are illustrative examples.

Caption: Example 3D arrangement of pharmacophoric features derived from the scaffold.

Step 5: Rigorous Model Validation

Causality: A pharmacophore model is a hypothesis. Before it can be trusted to find new active molecules, it must be validated to prove its predictive power. [8]Validation assesses the model's ability to distinguish known active compounds from known inactive (or random "decoy") compounds. [10][14] Protocol:

  • Internal Validation (Test Set): Withhold a portion of the initial dataset (the "test set," ~20-25% of compounds) from the model-building process. Screen this test set against the generated hypothesis. A good model should correctly identify the active compounds in the test set. [10]2. External Validation (Decoy Set): Create a large database containing the remaining active compounds from your dataset mixed with a much larger number of "decoy" molecules (compounds with similar physicochemical properties but different topology, assumed to be inactive).

  • Screening and Analysis: Use the pharmacophore hypothesis to screen this combined database. Calculate key statistical metrics to quantify the model's performance.

Table 3: Key Validation Metrics for a Pharmacophore Model

MetricDescriptionValue for a Good Model
Enrichment Factor (EF) The ratio of the percentage of actives found in a top fraction of the screened database compared to random selection.EF > 1.0, with higher values (e.g., 10-50) in the top 1-5% of hits being excellent. [14]
Goodness of Hit (GH) Score A metric that accounts for the percentage of actives retrieved, the percentage of hits in the database, and the enrichment.Ranges from 0 (null model) to 1 (ideal model). A score > 0.7 is generally considered good. [8]
Area Under Curve (AUC - ROC) The area under the Receiver Operating Characteristic curve, which plots true positive rate vs. false positive rate.A value of 1.0 represents a perfect classifier, while 0.5 represents a random one. A good model should have an AUC > 0.7. [14]

Only a model that performs well across these validation metrics should be used for prospective virtual screening.

Application: Virtual Screening and Hit Identification

With a validated pharmacophore model, the final step is to screen large, commercially available compound libraries (e.g., Enamine, ChEMBL, ZINC) to find novel molecules that match the 3D query. [15][16] Protocol:

  • Database Preparation: Obtain a 3D multi-conformer database of purchasable compounds. Many software suites offer pre-processed databases. [15][17]2. Pharmacophore Screening: Run the virtual screen, using the validated hypothesis as a filter. Molecules from the database that can match the pharmacophoric features both in type and 3D orientation are retained as "hits." [18]3. Hit List Post-Processing: The initial hit list can still be very large. It must be refined using additional filters:

    • Fitness Score: Rank hits by how well they map to the pharmacophore query.

    • Rule-of-Five: Filter for compounds with drug-like properties (Lipinski's Rules).

    • ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. [12] * Visual Inspection & Clustering: A medicinal chemist should visually inspect the top-ranking hits to assess synthetic feasibility and identify diverse chemical scaffolds.

The final, prioritized list of compounds represents the most promising candidates for acquisition or synthesis and subsequent in-vitro biological testing, completing the first cycle of the drug discovery process.

References

  • Pharmacophore - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. Available from: [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling. Medicinal Chemistry Class Notes.
  • Patel, H., et al. (2023). Pharmacophore Model-Aided Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available from: [Link]

  • RASA Life Sciences. (2018, August 13). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Retrieved from [Link]

  • Muhammed, T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Molecular Liquids.
  • MDPI. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 14). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pharmacophore – Knowledge and References. Retrieved February 23, 2026, from [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design? Retrieved from [Link]

  • Taylor & Francis Online. (2019, September 26). Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, January 1). Role of Pharmacophores in Virtual Screening and Drug Discovery. Retrieved from [Link]

  • Tykhonov, R., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. Available from: [Link]

  • PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved February 23, 2026, from [Link]

  • Schrödinger. (n.d.). Phase. Retrieved February 23, 2026, from [Link]

  • Click2Drug. (2018, May 4). Directory of in silico Drug Design tools. Retrieved from [Link]

  • Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Available from: [Link]

  • SlideShare. (n.d.). Pharmacophore Modeling and Docking Techniques.ppt. Retrieved February 23, 2026, from [Link]

  • Frontiers in Chemistry. (2025). Pharmacophore modeling: advances and pitfalls.
  • CD ComputaBio. (n.d.). Pharmacophore Modeling Service. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. Retrieved February 23, 2026, from [Link]

  • Pokhodylo, N., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacophore modeling workflow. Retrieved February 23, 2026, from [Link]

  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences.
  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved February 23, 2026, from [Link]

  • Knowledge. (2023, November 8).
  • Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Kumar, R., et al. (2011). Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors. Journal of Molecular Modeling. Available from: [Link]

  • PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved February 23, 2026, from [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.).
  • ProQuest. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • ScienceOpen. (2021, July 22).
  • ResearchGate. (2026, January 19). Pharmacophore modeling and molecular docking for drug design. Retrieved from [Link]

  • Combining Ligand-Based Pharmacophore Modeling, Quantitative Structure-Activity. (n.d.).
  • Foroumadi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available from: [Link]

  • de Cássia, R., et al. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemistrySelect. Available from: [Link]

  • Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Available from: [Link]

  • ResearchGate. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29). Molecules. Available from: [Link]

Sources

Methodological & Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Suzuki-Miyaura cross-coupling of 8-bromoisoquinolin-6-ol presents a unique set of electronic and steric challenges that distinguish it from standard isoquinoline couplings. Unlike the more common 4- or 5-bromoisoquinolines, the 8-position is subject to significant peri-interaction with the C1-hydrogen, creating steric bulk that impedes oxidative addition. Furthermore, the 6-hydroxyl group acts as a strong electron-donating group (EDG), increasing electron density on the benzene ring and further deactivating the C8-Br bond towards palladium insertion.

Successful coupling requires a strategy that mitigates catalyst poisoning by the free phenol and the isoquinoline nitrogen while overcoming the steric barrier at C8. This guide presents two validated protocols: a High-Fidelity Protection Strategy (recommended for scale-up and complex boronates) and a Direct Coupling Strategy (optimized for rapid analoging).

Structural Challenges & Mechanistic Implications[1]
  • Peri-Steric Hindrance (C8 vs C1): The proximity of C1-H restricts the approach of bulky phosphine ligands. Ligands with smaller cone angles or specific "bite angles" (e.g., dppf) are preferred.

  • Electronic Deactivation: The C6-OH (via resonance) renders the C8-Br bond less electrophilic.

  • Catalyst Poisoning: The free phenolic proton (

    
    ) can quench reactive Pd-intermediates or form stable phenoxide-Pd complexes that arrest the catalytic cycle. The isoquinoline nitrogen (
    
    
    
    ) is a competent ligand for Pd(II), necessitating the use of chelating phosphines or high catalyst loading.

Experimental Protocols

Protocol A: The "Gold Standard" Protected Route (Recommended)

Best for: High yields, complex boronic acids, and scale-up.

This pathway utilizes a tert-butyldimethylsilyl (TBS) or Benzyl (Bn) protecting group to mask the phenol. This eliminates catalyst poisoning and increases the lipophilicity of the halide, improving oxidative addition kinetics.

Step 1: Protection (Representative Procedure)[1]
  • Reagents: 8-Bromoisoquinolin-6-ol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M).

  • Conditions: Stir at RT for 4-16 h. Quench with water, extract with EtOAc.

  • Outcome: Quantitative conversion to 8-bromo-6-((tert-butyldimethylsilyl)oxy)isoquinoline .

Step 2: Suzuki Coupling

Reaction Setup:

  • Substrate: 8-Bromo-6-(TBS-oxy)isoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Concentration: 0.1 – 0.2 M

Procedure:

  • Charge a reaction vial with the protected bromide, boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.[2]

  • Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
  • Add degassed 1,4-dioxane and 2.0 M aqueous K₂CO₃ via syringe.

  • Heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Note: The TBS group is often stable under these basic conditions but can be cleaved in situ if higher temperatures (>100°C) or fluoride bases (CsF) are used.

Step 3: Deprotection (If required)[1]
  • Treat the crude coupling product with TBAF (1.1 equiv) in THF at RT for 1 hour to recover the free phenol.

Protocol B: Direct Coupling of Free Phenol (Advanced)

Best for: Rapid library synthesis, stable boronic acids, "Green" chemistry.

This method relies on the in situ formation of the phenoxide dianion or the use of highly active Buchwald precatalysts that can insert into electron-rich aryl halides.

Reaction Setup:

  • Substrate: 8-Bromoisoquinolin-6-ol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 or Pd(dtbpf)Cl₂ (2–5 mol%)

    • Rationale: XPhos and dtbpf are bulky, electron-rich ligands that facilitate oxidative addition into deactivated halides and prevent N-coordination.

  • Base: K₃PO₄ (anhydrous, 3.0–4.0 equiv)

    • Rationale: Excess base is required to deprotonate the phenol (

      
       equiv) and facilitate transmetallation (
      
      
      
      equiv).
  • Solvent: n-Butanol/Water (4:1) or DME/Water (4:1)

  • Temperature: 100°C – 110°C

Procedure:

  • Combine 8-bromoisoquinolin-6-ol, boronic acid, catalyst, and base in a microwave vial.

  • Seal and purge with Argon.

  • Add solvent mixture.[1][3]

  • Heat at 100°C (thermal) or 110°C (microwave, 30 min).

  • Critical Step: Acidify carefully to pH ~7 during workup to ensure the product (likely zwitterionic or phenolic) extracts into the organic phase (e.g., 10% MeOH in DCM).

Optimization & Troubleshooting Guide

Comparative Analysis of Reaction Parameters
ParameterRecommended ConditionAlternative / Notes
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G2 (for sterically hindered boronates); Pd(PPh₃)₄ (avoid if possible due to stability issues).
Base K₂CO₃ (aq) Cs₂CO₃ (anhydrous) in DMF for water-sensitive substrates. K₃PO₄ for free phenols.
Solvent 1,4-Dioxane / H₂O (4:1) DMF or DMA (for high temp >110°C); n-BuOH (excellent for solubility of polar isoquinolinols).
Temperature 80–90°C 120°C (Microwave) may be needed for ortho-substituted boronates.
Stoichiometry 1.0 : 1.5 (Halide:Boronate) Increase Boronate to 2.0 equiv if protodeboronation is observed.
Decision Logic for Method Selection

SuzukiLogic Start Start: 8-Bromoisoquinolin-6-ol Coupling CheckScale Is Scale > 1 gram? Start->CheckScale CheckBoronate Is Boronate Sensitive/Expensive? CheckScale->CheckBoronate No RouteA Protocol A: Protection Strategy (TBS/Bn Protection -> Coupling) CheckScale->RouteA Yes (Reliability Priority) CheckBoronate->RouteA Yes RouteB Protocol B: Direct Coupling (XPhos/Pd(dtbpf) + Excess Base) CheckBoronate->RouteB No (Speed Priority) Optimization Optimization Loop: 1. Switch to Cs2CO3/DMF 2. Increase Temp to 110°C RouteB->Optimization Low Yield (<40%)

Caption: Decision tree for selecting between Protected (Route A) and Direct (Route B) coupling strategies based on scale and substrate sensitivity.

Mechanistic Insights & Causality

The "Peri" Effect (Position 8)

The C8 position in isoquinoline is sterically unique. It is located peri to the C1 proton. This creates a "bay region" effect similar to the 1,8-positions in naphthalene.

  • Consequence: Standard bulky ligands (like

    
    ) may clash with the C1-H during the oxidative addition step.
    
  • Solution: Bidentate ligands with a large bite angle (like dppf, bite angle ~99°) are effective because they pull the phosphine bulk away from the metal center, allowing the hindered C8-Br bond to approach the Palladium.

The Hydroxyl Influence

The C6-hydroxyl group is a


-donor.
  • Resonance: The lone pair on Oxygen donates into the aromatic system, increasing electron density at C5, C7, and C8.

  • Effect on Oxidative Addition: Oxidative addition of Pd(0) into Ar-Br is an electrophilic attack by the metal. An electron-rich ring makes the Ar-Br bond less electrophilic, slowing down this rate-limiting step.

  • Mitigation: Using electron-rich ligands (alkyl phosphines like those in XPhos or dtbpf) increases the electron density on the Palladium, making it a more potent nucleophile, thus restoring the rate of oxidative addition.

References

  • Vertex Pharmaceuticals Inc. (2011). 8-substituted isoquinoline derivatives and the use thereof. Patent EP2366699B1.

    • Source of the specific intermediate 8-bromoisoquinolin-6-ol and general coupling conditions for 8-substituted isoquinolines.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Foundational text on the mechanism and ligand effects in Suzuki coupling.
  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554.

    • Source for the use of water-soluble phosphines and XPhos in coupling hindered/phenolic substrates.

  • BenchChem. (2025). Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

    • Comparative data on isoquinoline/quinoline coupling protocols.

Sources

Application Note: Controlled Neutralization and Isolation of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting 8-Bromoisoquinolin-6-ol hydrobromide (CAS: Derivative of 1220694-88-1) to its free base form.[1] Unlike simple amine salts, this compound is amphoteric due to the presence of both a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group.[1][2]

Successful isolation requires precise pH control to avoid solubilizing the compound as a cationic salt (low pH) or an anionic phenolate (high pH).[1][2] This protocol defines the "Neutral Window"—the specific pH range where the zwitterionic/neutral species predominates and precipitates.[1][2]

Chemical Theory & Species Distribution[1][2][3]

To isolate the free base, one must understand the ionization states of the molecule.[2] The bromine atom at position 8 is electron-withdrawing, which slightly alters the pKa values compared to the parent isoquinolin-6-ol.

  • Isoquinolinium Nitrogen (

    
    ): 
    
    
    
    (Less basic than unsubstituted isoquinoline due to Br).[1][2]
  • Phenolic Hydroxyl (

    
    ): 
    
    
    
    (More acidic than phenol due to the heterocyclic ring and Br).[1][2]
The "Neutral Window"

The target free base exists predominantly between pH 6.0 and 7.5 .[1][2]

  • pH < 5.0: Soluble Cation (Protonated Nitrogen).[1]

  • pH > 9.0: Soluble Anion (Deprotonated Oxygen).[1]

  • pH 6.0–7.5: Insoluble Neutral/Zwitterionic species (Target).[1]

Visualization: pH-Dependent Species

The following diagram illustrates the species distribution and the target isolation zone.[1]

SpeciesDistribution Acid Acidic pH (< 5.0) CATIONIC FORM (Water Soluble) Neutral Target pH (6.0 - 7.5) NEUTRAL / ZWITTERION (Precipitates) Acid->Neutral Add Base (Deprotonate N-H) Neutral->Acid Add Acid Base Basic pH (> 9.0) ANIONIC PHENOLATE (Water Soluble) Neutral->Base Excess Base (Deprotonate O-H) Base->Neutral Add Acid

Figure 1: Species distribution of 8-Bromoisoquinolin-6-ol relative to pH.[1][2] The green zone indicates the precipitation window.[1][2]

Materials & Equipment

CategoryItemSpecification/Grade
Reagents 8-Bromoisoquinolin-6-ol HBrStarting Material
Saturated NaHCO₃Mild Base (pH ~8.[1]3)
1M NaOHStrong Base (Use with caution)
Dichloromethane (DCM)Extraction Solvent
Methanol (MeOH)Co-solvent (Critical for solubility)
Brine (Sat.[1][2] NaCl)Wash solution
Equipment pH MeterCalibrated (3-point)
Sintered Glass FunnelPorosity 3 or 4
Vacuum OvenSet to 40°C

Protocol A: Aqueous Precipitation (Scale > 1g)

Recommended for larger scales where filtration is more efficient than extraction.[1][2]

Step-by-Step Methodology
  • Dissolution:

    • Charge the 8-Bromoisoquinolin-6-ol hydrobromide into a beaker.

    • Add Deionized Water (10 mL per gram of salt).

    • Stir until fully dissolved. The solution should be clear and slightly acidic (pH ~3-4).[1]

    • Note: If the solution is turbid, filter through Celite before proceeding.[2]

  • Controlled Neutralization:

    • Place the beaker on a magnetic stirrer with a calibrated pH probe immersed.

    • Slowly add Saturated Sodium Bicarbonate (

      
      )  dropwise.
      
    • Observation: As pH approaches 5.5, a milky precipitate will begin to form.[1][2]

    • Critical Endpoint: Continue addition until the pH stabilizes between 7.0 and 7.2 .

    • Warning: Do NOT use NaOH.[1] Strong bases create local hot-spots of high pH (>10), temporarily dissolving the product as a phenolate and darkening the material due to oxidation.[2]

  • Aging:

    • Stir the slurry for 30 minutes at room temperature to ensure equilibrium and crystal growth (prevents clogging the filter).

  • Isolation:

    • Filter the solid using a sintered glass funnel under vacuum.

    • Wash the cake with Cold Water (

      
       volume of cake) to remove inorganic salts (NaBr).[1][2]
      
    • Wash with a small amount of Cold Diethyl Ether (optional) to remove trace non-polar impurities and aid drying.[2]

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • QC Check: Ensure water content is <0.5% by Karl Fischer if used for moisture-sensitive coupling (e.g., Suzuki).[1][2]

Protocol B: Biphasic Extraction (Scale < 1g or High Purity)

Recommended for small scales or if the precipitate is too fine/sticky to filter.[1][2]

Step-by-Step Methodology
  • Biphasic Setup:

    • Dissolve the HBr salt in water (20 mL/g).[1][2]

    • Add an organic layer consisting of DCM:Methanol (9:1) .

    • Rationale: Pure DCM is often insufficient to solubilize the free base due to the polar hydroxyl group.[1][2] The 10% Methanol is critical to prevent the product from crashing out at the interface.[1][2]

  • Neutralization:

    • While stirring the biphasic mixture vigorously, add Saturated

      
        until the aqueous layer pH reaches 7.5 .
      
  • Extraction:

    • Transfer to a separatory funnel.[1] Shake and vent.

    • Separate the organic layer (bottom).[1][2]

    • Re-extract the aqueous layer 2 more times with DCM:MeOH (9:1).[2]

  • Washing & Drying:

    • Combine organic extracts.[1]

    • Wash with Brine (Sat. NaCl) to remove residual water/emulsions.[1]

    • Dry over Anhydrous Sodium Sulfate (

      
      ) .[1]
      
    • Filter and concentrate in vacuo (Rotary Evaporator) at <40°C.

Workflow Diagram

ExtractionWorkflow Start Start: HBr Salt in Water AddSolvent Add DCM:MeOH (9:1) Start->AddSolvent AdjustPH Adjust pH to 7.5 (Sat. NaHCO3) AddSolvent->AdjustPH PhaseSep Phase Separation AdjustPH->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Check pH) PhaseSep->AqLayer Combine Combine Organics Wash w/ Brine Dry (Na2SO4) OrgLayer->Combine ReExtract Re-extract Aqueous (2x DCM:MeOH) AqLayer->ReExtract ReExtract->Combine Final Evaporate -> Free Base Combine->Final

Figure 2: Workflow for the biphasic extraction of 8-Bromoisoquinolin-6-ol.

Critical Considerations & Troubleshooting

The "Zwitterion Trap"

Isoquinolinols can form zwitterions (internal salts) where the nitrogen is protonated and the phenol is deprotonated.[1][2] These species often have very poor solubility in both water and organic solvents.[1]

  • Symptom: Material floats at the interface during extraction and won't dissolve in DCM.

  • Solution: Increase the Methanol content in the organic phase to 15% or add a small amount of Isopropanol.[1]

Oxidation Sensitivity

Phenols, especially electron-rich or heterocyclic ones, are prone to oxidation in solution at high pH (forming quinone-like species), turning the solution dark brown/black.[2]

  • Prevention: Minimize time at pH > 8. Perform the neutralization under an inert atmosphere (

    
     or Ar) if the compound shows color sensitivity.[1][2]
    
Emulsions

The amphoteric nature acts like a surfactant.[1]

  • Solution: If an emulsion forms during extraction, filter the entire biphasic mixture through a pad of Celite, or add solid NaCl to saturate the aqueous phase.[2]

References

  • Isoquinoline Chemistry

    • Reference: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of isoquinolines).

    • Source:[1][2]

  • pKa Data (Analogous Structures)

    • Reference: "Isoquinolin-6-ol Properties."[1] PubChem Database.[1][3] National Center for Biotechnology Information.[1]

    • Source:[2]

  • Extraction of Amphoteric Compounds

    • Reference: "Standard Operating Procedures for Extraction of Zwitterionic Compounds." BenchChem Technical Guides.
    • Context: Use of Alcohol/DCM mixtures for polar extractions.[1]

  • Compound Specifics

    • Reference: 8-Bromoisoquinoline Properties (Structural Analog).
    • Source:[1][2][4]

Sources

Application Note: Protecting Group Strategies for the 6-Hydroxyl Group in Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 6-hydroxyisoquinoline moiety is a privileged scaffold in medicinal chemistry, serving as the core for numerous alkaloids (e.g., papaverine derivatives) and synthetic pharmacophores. However, the 6-hydroxyl group presents unique synthetic challenges compared to simple phenols.

The Challenge: Electronic Coupling Unlike a standard phenol, the 6-hydroxyl group is electronically coupled to the isoquinoline nitrogen. In acidic media, the protonated nitrogen acts as a strong electron-withdrawing group, increasing the acidity of the 6-OH. Conversely, under neutral conditions, the molecule can exhibit zwitterionic character (quinoid resonance forms), leading to poor solubility in organic solvents and unpredictable nucleophilicity during alkylation reactions.

The Solution: Context-Dependent Protection There is no single "best" protecting group. The strategy must be dictated by the stage of synthesis:

  • Early-Stage (Ring Construction): Requires robust groups (Methyl, Benzyl) capable of surviving harsh cyclization conditions (e.g., Bischler-Napieralski,

    
    /
    
    
    
    ).
  • Late-Stage (Diversification): Requires labile groups (Silyl ethers, Esters) that can be removed under mild conditions to prevent side reactions on the heterocyclic core.

  • Functional Pivot: Using the protecting group as a leaving group (Triflates) to enable palladium-catalyzed cross-coupling.

Strategic Decision Matrix

The following decision tree guides the selection of the optimal protecting group based on the downstream chemistry requirements.

PG_Selection_Strategy Start Start: 6-Hydroxyisoquinoline Substrate Cond_Acid Reaction Conditions: Strong Acid / High Temp? Start->Cond_Acid Cond_Base Reaction Conditions: Strong Base / Nucleophiles? Cond_Acid->Cond_Base No PG_Me Recommendation: Methyl Ether (OMe) (Robust, Harsh Removal) Cond_Acid->PG_Me Yes (e.g., POCl3 cyclization) Goal_Coupling Goal: C-C Bond Formation at C6? Cond_Base->Goal_Coupling No / Mild PG_Bn Recommendation: Benzyl Ether (OBn) (Stable, Hydrogenolysis Removal) Cond_Base->PG_Bn Yes (e.g., Grignard, Hydride) PG_TBS Recommendation: TBDMS/TIPS Ether (Labile, Fluoride Removal) Goal_Coupling->PG_TBS No (Standard Protection) PG_Tf Recommendation: Triflate (OTf) (Activation for Pd-Coupling) Goal_Coupling->PG_Tf Yes (Suzuki/Buchwald)

Figure 1: Decision matrix for selecting protecting groups based on reaction severity and synthetic goals.

Deep Dive Protocols

Protocol A: The "Classic" – Methyl Ether & BBr3 Demethylation

Context: Methyl ethers are the gold standard for early-stage isoquinoline synthesis. They survive the harsh acidic and thermal conditions of Bischler-Napieralski or Pictet-Spengler cyclizations. The Bottleneck: Deprotection.[1] The isoquinoline ring is electron-deficient, making the ether bond stronger. Standard HBr reflux often fails or causes decomposition. Boron Tribromide (


) is required but hazardous.
Step-by-Step Methodology:
  • Preparation: Dry the 6-methoxyisoquinoline substrate under high vacuum for 2 hours. Dissolve in anhydrous Dichloromethane (DCM) (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     (Dry ice/Acetone bath). Critical: Nitrogen atmosphere is mandatory.
    
  • Reagent Addition: Add

    
     (
    
    
    
    in DCM) dropwise.[2]
    • Stoichiometry: Use 3.0 to 4.0 equivalents .

    • Reasoning: The first equivalent complexes with the isoquinoline nitrogen (Lewis base). The second complexes the oxygen. The third effects the cleavage.

  • Warming: Allow the reaction to warm slowly to

    
     over 2 hours, then to room temperature. Monitor by LC-MS (TLC is often misleading due to boron complexes).
    
  • Quenching (The Danger Zone):

    • Cool back to

      
      .
      
    • Add Methanol (MeOH) dropwise . Exothermic Warning: This releases HBr gas and heat.

    • Once evolution ceases, concentrate to dryness.

  • Workup: The product often exists as a hydrobromide salt. Neutralize with saturated

    
     to precipitate the free base 6-hydroxyisoquinoline, or isolate as the HBr salt for better stability.
    
Protocol B: The "Modern" – Silyl Ethers (TBDMS) & Selective Deprotection

Context: For late-stage functionalization where harsh acids must be avoided. TBDMS (TBS) offers a balance of stability and ease of removal.[1] Nuance: Phenolic silyl ethers are less stable than aliphatic silyl ethers to base, but more stable to acid.

Step-by-Step Methodology:
  • Protection:

    • Substrate: 6-Hydroxyisoquinoline (

      
      ).
      
    • Reagents: TBDMS-Cl (

      
      ), Imidazole (
      
      
      
      ).
    • Solvent: DMF (DCM is often too slow for sterically encumbered phenols).

    • Conditions: Stir at

      
       for 4-12 hours.
      
  • Selective Deprotection (The KHF2 Method):

    • Scenario: You have a TBDMS ether on the phenol and another protecting group (e.g., acetate or aliphatic silyl ether) elsewhere.[3]

    • Reagent: Potassium Bifluoride (

      
      ).
      
    • Protocol: Dissolve substrate in Methanol.[1] Add

      
       (
      
      
      
      ). Stir at room temperature.
    • Mechanism:[2][4][5][6] The fluoride ion attacks the silicon. The phenolic leaving group is better than an aliphatic alkoxide, allowing chemoselective cleavage of the phenolic TBS in the presence of aliphatic TBS groups [1].

Protocol C: The "Pivot" – Triflation for Cross-Coupling

Context: Instead of removing the protecting group to get the phenol back, convert the phenol into a triflate (OTf). This turns the "protecting group" into an electrophile for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Reaction Pathway Visualization

Triflate_Workflow Substrate 6-Hydroxyisoquinoline Reagents Tf2O (1.2 eq) Pyridine (3.0 eq) DCM, 0°C Substrate->Reagents Intermediate Isoquinolin-6-yl Triflate (Reactive Electrophile) Reagents->Intermediate Activation Coupling Pd(PPh3)4, Boronic Acid Suzuki Coupling Intermediate->Coupling Pd Cat. Product 6-Aryl-Isoquinoline Coupling->Product C-C Bond

Figure 2: Workflow for converting the 6-hydroxyl group into a reactive triflate handle.

Step-by-Step Methodology:
  • Setup: Dissolve 6-hydroxyisoquinoline in anhydrous DCM under Argon.

  • Base: Add Pyridine (

    
    ). Note: Pyridine acts as both a base and a nucleophilic catalyst.
    
  • Activation: Cool to

    
    . Add Triflic Anhydride (
    
    
    
    ,
    
    
    ) dropwise.
    • Observation: The solution often turns dark. This is normal.

  • Workup: Quench with water. Wash with dilute

    
     (carefully, to remove pyridine without extracting the protonated isoquinoline product—keep pH > 4) or use 
    
    
    
    solution to complex the pyridine.
  • Stability: The resulting triflate is stable on silica gel but should be used immediately in cross-coupling reactions to avoid hydrolysis.

Comparative Stability Data

The following table summarizes the stability of common 6-O-protecting groups under standard isoquinoline synthetic conditions.

Protecting GroupStability: Acid (HCl/Reflux)Stability: Base (NaOH/Reflux)Stability: Nucleophiles (LiAlH4)Deprotection Reagent
Methyl Ether (OMe) HighHighHigh

or

/AcOH
Benzyl Ether (OBn) ModerateHighHigh

/Pd-C or TMSI
TBDMS Ether LowModerateModerateTBAF or

Acetate (OAc) LowLowLow

/MeOH
MOM Ether ModerateHighHighconc.

or

References

  • Selective Deprotection of Phenolic TBDMS Ethers: Lakshman, M. K., et al. "KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers."[3][7] Synlett, 2017 , 28, 381-385.[3] Link

  • BBr3 Demethylation Mechanism: Sousa, e. Silva, F. C., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry, 2015 , 34, 7460–7467. Link

  • Greene's Protective Groups: Wuts, P. G. M.[8] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014 .[9] (Standard Reference Text).

  • Isoquinoline Triflation & Coupling: Nielsen, D. K., et al. "A Concise Total Synthesis of the Fungal Isoquinoline Alkaloid TMC-120B." Molecules, 2022 , 27, 468. Link

Sources

The Strategic Utility of 8-Bromoisoquinolin-6-ol in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds, including a significant number of approved and investigational kinase inhibitors.[1][2] Its rigid bicyclic structure provides a well-defined framework for the orientation of substituents that can engage in specific interactions with the ATP-binding site of kinases, leading to potent and selective inhibition. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery.

This technical guide focuses on the strategic application of a specific, yet underexplored, intermediate: 8-Bromoisoquinolin-6-ol . This bifunctional molecule offers a unique combination of a reactive handle for carbon-carbon and carbon-nitrogen bond formation at the 8-position (the bromo group) and a key interaction point at the 6-position (the hydroxyl group). The strategic manipulation of these two functionalities allows for the generation of diverse libraries of isoquinoline derivatives with the potential for potent and selective kinase inhibition. While direct literature on the extensive use of 8-Bromoisoquinolin-6-ol in kinase inhibitor synthesis is emerging, this guide will provide a comprehensive overview of its potential, drawing upon established synthetic methodologies and structure-activity relationship (SAR) insights from closely related analogs.

Core Synthetic Strategies: Unleashing the Potential of 8-Bromoisoquinolin-6-ol

The synthetic utility of 8-Bromoisoquinolin-6-ol primarily lies in the selective functionalization of the C8-bromo position through palladium-catalyzed cross-coupling reactions. The two most pertinent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. A critical consideration in these reactions is the presence of the free hydroxyl group at the 6-position, which may require protection to prevent unwanted side reactions.

Protecting Group Strategy for the 6-Hydroxyl Group

The phenolic hydroxyl group of 8-Bromoisoquinolin-6-ol is acidic and can interfere with the catalytic cycle of palladium-catalyzed reactions, particularly with the organometallic reagents and bases used. Therefore, protection of this group is often a prudent first step.

Protecting GroupProtection ReagentsDeprotection ConditionsKey Considerations
Methyl (Me) Methyl iodide (MeI), K₂CO₃, in Acetone or DMFBoron tribromide (BBr₃) in DCMRobust protection, but deprotection can be harsh.
Benzyl (Bn) Benzyl bromide (BnBr), K₂CO₃, in Acetone or DMFH₂, Pd/C or Pd(OH)₂/CCleavage by hydrogenolysis is mild and common in late-stage synthesis.
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, Imidazole, in DMFTetrabutylammonium fluoride (TBAF) in THFMild protection and deprotection, but may be labile to certain reaction conditions.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction conditions. For the purpose of the following protocols, we will assume the use of a protected form, for instance, 8-bromo-6-methoxyisoquinoline.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C8-Arylation/Heteroarylation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between the 8-position of the isoquinoline core and a wide range of aryl or heteroaryl boronic acids or esters.[3] This allows for the introduction of diverse substituents that can probe the hydrophobic and aromatic pockets of the kinase ATP-binding site.

Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the protected 8-Bromoisoquinolin-6-ol (e.g., 8-bromo-6-methoxyisoquinoline) (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (typically 2-10 mol%).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl/heteroaryl-6-methoxyisoquinoline.

Protocol 2: Buchwald-Hartwig Amination for C8-Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between the 8-position of the isoquinoline and a primary or secondary amine.[1] This is a critical transformation for introducing functionalities that can act as hydrogen bond donors or acceptors, often forming a key "hinge-binding" interaction within the kinase active site.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the protected 8-Bromoisoquinolin-6-ol (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a suitable palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture with stirring to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the 8-amino-6-methoxyisoquinoline derivative.

Application in Kinase Inhibitor Synthesis: A Proposed Workflow

The following represents a logical and scientifically sound, albeit hypothetical, workflow for the synthesis of a novel kinase inhibitor library starting from 8-Bromoisoquinolin-6-ol. This workflow leverages the synthetic protocols described above.

G A 8-Bromoisoquinolin-6-ol B Protection of 6-OH (e.g., Benzylation) A->B C 8-Bromo-6-(benzyloxy)isoquinoline B->C D Suzuki-Miyaura Coupling (with diverse Ar-B(OH)₂) C->D E Buchwald-Hartwig Amination (with diverse Amines) C->E F 8-Aryl-6-(benzyloxy)isoquinoline Library D->F G 8-Amino-6-(benzyloxy)isoquinoline Library E->G H Deprotection of 6-OBn (Hydrogenolysis) F->H J Deprotection of 6-OBn (Hydrogenolysis) G->J I Final Kinase Inhibitor Library (8-Aryl-isoquinolin-6-ols) H->I K Final Kinase Inhibitor Library (8-Amino-isoquinolin-6-ols) J->K

Caption: Proposed synthetic workflow for kinase inhibitor libraries from 8-Bromoisoquinolin-6-ol.

Target Kinase Signaling Pathways

Derivatives of isoquinoline have been shown to inhibit a wide range of kinases involved in critical cancer-related signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers and controls cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

An 8-substituted-6-hydroxyisoquinoline could potentially inhibit kinases such as PI3K or Akt by forming key interactions within their ATP-binding pockets.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 8-Bromoisoquinolin-6-ol derivatives is not yet established, we can infer potential relationships based on the broader class of isoquinoline and quinoline kinase inhibitors.

  • The 6-Hydroxyl Group: This functionality is poised to be a critical determinant of activity. It can act as a hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region or other key residues in the kinase active site. Its presence may also influence the solubility and metabolic stability of the compound.

  • The 8-Substituent: The nature of the group introduced at the 8-position via Suzuki or Buchwald-Hartwig coupling will be paramount for potency and selectivity.

    • Aryl/Heteroaryl Groups (from Suzuki Coupling): These can extend into hydrophobic pockets of the active site, and specific substitutions on these rings can be fine-tuned to optimize van der Waals interactions and modulate electronic properties.

    • Amino Groups (from Buchwald-Hartwig Amination): An amino group at this position can form a crucial hydrogen bond with the "hinge region" of the kinase, a common binding motif for many kinase inhibitors. The nature of the amine (primary vs. secondary, and the substituents on a secondary amine) will significantly impact binding affinity and selectivity.

Conclusion

8-Bromoisoquinolin-6-ol represents a highly promising but currently underutilized intermediate for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the systematic and diverse elaboration of the isoquinoline scaffold through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The strategic incorporation of substituents at the 8-position, coupled with the potential for key interactions mediated by the 6-hydroxyl group, provides a compelling rationale for its exploration in drug discovery programs targeting kinases. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers seeking to unlock the therapeutic potential of this versatile building block.

References

  • Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry.
  • Chem-Impex. (n.d.). 6-Hydroxyisoquinoline. Retrieved from [Link]

  • US Patent 8,193,182 B2. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020). Arabian Journal of Chemistry.
  • Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells. (2016). Archiv der Pharmazie.
  • US Patent 6,500,954 B1. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018). Molecules.
  • CN Patent 115,867,346 B. (n.d.). Kinase inhibitors. PubChem.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research Journal of Recent Sciences.
  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2022). Discover Chemistry.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. (2017).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). Molecules.
  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. (2010). Molecules.
  • International Patent Application WO 96/33980. (1996). Quinazoline Derivatives.
  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (2010). Bioorganic & Medicinal Chemistry Letters.
  • US Patent 5,747,498. (1998). Quinazoline Derivatives.
  • WO Patent 20,161,627,06 A1. (2016). Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof.
  • 6-Hydroxyquinoline 95 580-16-5. (n.d.). Sigma-Aldrich.
  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (2021). Bioorganic Chemistry.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Thesis.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. (2024). Inorganic Chemistry.
  • Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatiz
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 -ones in a palladium catalyzed Sonogashira cross-coupling reaction. (2016). Turkish Journal of Chemistry.

Sources

Application Note: Scalable Manufacturing of 8-Bromoisoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists scaling the synthesis of 8-Bromoisoquinolin-6-ol hydrobromide . It prioritizes regiochemical fidelity, operational safety, and purification efficiency suitable for kilogram-scale manufacturing.

Executive Summary

8-Bromoisoquinolin-6-ol is a critical pharmacophore in the development of kinase inhibitors (e.g., ROCK, PKA) and BACE1 inhibitors. The synthesis of 8-substituted isoquinolines is historically challenging due to the natural electrophilic preference for the C5 position.

This protocol details a regioselective Bischler-Napieralski cyclization route. Unlike the erratic Pomeranz-Fritsch synthesis, this pathway offers robust scalability. The process leverages the para-directing effect of a methoxy substituent to install the isoquinoline nitrogen ring exactly at the C2 position of the phenyl ring, securing the bromine at the C8 position. The final step utilizes hydrobromic acid mediated demethylation to crystallize the target directly as the high-purity hydrobromide salt, eliminating the need for chromatographic purification.

Retrosynthetic Analysis & Strategy

The core challenge is ensuring the bromine atom ends up at C8 rather than C5. Direct bromination of isoquinolin-6-ol yields predominantly 5-bromo or 5,8-dibromo species due to the high electron density at C5 [1].

Therefore, the bromine must be installed prior to ring closure. We utilize 3-bromo-5-methoxybenzaldehyde as the starting material. The methoxy group serves two purposes:

  • Activation: It facilitates the Bischler-Napieralski cyclization.

  • Direction: It directs the cyclization to the para position (C2 of the phenyl ring), which corresponds to the C8a bridgehead, forcing the bromine into the C8 position of the final isoquinoline.

Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic strategy relying on late-stage demethylation and directed cyclization. Target 8-Bromoisoquinolin-6-ol HBr (Target) Precursor1 8-Bromo-6-methoxyisoquinoline Target->Precursor1 Demethylation (48% HBr) Precursor2 3,4-Dihydroisoquinoline Intermediate Precursor1->Precursor2 Aromatization (Dehydrogenation) Precursor3 N-[2-(3-bromo-5-methoxyphenyl)ethyl]formamide Precursor2->Precursor3 Bischler-Napieralski (POCl3) Start 3-Bromo-5-methoxybenzaldehyde Precursor3->Start Henry Rxn + Reduction (Multistep)

Detailed Manufacturing Protocol

Stage 1: Precursor Assembly (Henry Reaction & Reduction)

Objective: Convert 3-bromo-5-methoxybenzaldehyde to 2-(3-bromo-5-methoxyphenyl)ethanamine.

Note: Standard catalytic hydrogenation (Pd/C, H2) poses a high risk of debromination. A Borane-mediated reduction is selected for chemoselectivity.

Reagents:

  • 3-Bromo-5-methoxybenzaldehyde (1.0 equiv)

  • Nitromethane (Solvent/Reagent)

  • Ammonium Acetate (0.1 equiv)

  • Borane-THF complex (1.0 M, 3.5 equiv)

Protocol:

  • Condensation: Charge reactor with aldehyde and nitromethane. Add ammonium acetate. Heat to reflux (101°C) for 4–6 hours. Monitor disappearance of aldehyde by HPLC.

  • Isolation 1: Cool to 0°C. The nitrostyrene intermediate often precipitates. Filter and wash with cold EtOH. If oil, proceed to reduction after solvent strip.

  • Reduction: Dissolve nitrostyrene in anhydrous THF. Cool to 0°C.

  • Addition: Add BH3·THF dropwise, maintaining internal temp <10°C (Exothermic).

  • Reflux: Warm to room temp, then reflux (66°C) for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with MeOH (gas evolution). Add 1N HCl and reflux for 1 hour to break boron-amine complexes.

  • Workup: Basify with NaOH to pH 10. Extract with MTBE. Dry organic layer (Na2SO4) and concentrate.

    • Checkpoint: 1H NMR should show triplet at ~2.7 ppm (benzylic CH2) and ~2.9 ppm (CH2-N).

Stage 2: Cyclization & Aromatization (Bischler-Napieralski)

Objective: Form the isoquinoline core.

Reagents:

  • Ethyl formate (excess) or Formic acid/EDC

  • Phosphorus Oxychloride (POCl3) (1.5 equiv)

  • Acetonitrile (Solvent)[1][2]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 (Oxidant)

Protocol:

  • Formylation: Reflux the amine from Stage 1 in ethyl formate for 8 hours. Strip solvent to obtain the formamide.

  • Cyclization: Dissolve formamide in dry Acetonitrile.

  • Activation: Add POCl3 dropwise at 25°C.

  • Reaction: Heat to reflux (82°C) for 2–4 hours.

    • Mechanism:[3][4] The amide oxygen is activated, followed by electrophilic attack on the phenyl ring. The methoxy group at C5 directs attack to C2 (para), locking the bromine at C8.

  • Intermediate Workup: Cool, quench into ice water. Basify with NH4OH. Extract with DCM.[5]

  • Aromatization: To the DCM solution (or after solvent swap to Toluene), add DDQ (1.1 equiv) and stir at RT for 4 hours.

    • Note: The dihydroisoquinoline is often unstable; immediate oxidation is preferred.

  • Purification: Filter off hydroquinone byproduct. Wash organic layer with 1N NaOH. Concentrate to yield 8-bromo-6-methoxyisoquinoline .[6][7][8][9]

Stage 3: Demethylation & Salt Formation (The "Self-Purifying" Step)

Objective: Cleave the methyl ether and crystallize the HBr salt.

Reagents:

  • 48% Hydrobromic Acid (aq) (10 vol)

  • Acetic Acid (optional co-solvent)[10]

Protocol:

  • Charge: Combine 8-bromo-6-methoxyisoquinoline and 48% HBr in a glass-lined reactor.

  • Reaction: Heat to 130°C (reflux) for 24–36 hours.

    • Monitoring: HPLC must show <0.5% starting material.

  • Crystallization: Cool slowly to 20°C. The product, 8-Bromoisoquinolin-6-ol hydrobromide , is significantly less soluble than the starting material or impurities in concentrated HBr.

  • Filtration: Filter the precipitate.[5][6][9]

  • Wash: Wash cake with cold acetone (removes organic impurities) and diethyl ether.

  • Drying: Dry under vacuum at 45°C.

Process Data & Specifications

Quantitative Summary
ParameterSpecificationNotes
Overall Yield 45 – 55%Calculated from Benzaldehyde
Purity (HPLC) > 98.5%Area % at 254 nm
Regioisomer Purity > 99.0%Critical Critical Quality Attribute (CQA)
Appearance Off-white to yellow solidHygroscopic
Salt Stoichiometry 1.0 : 1.0 (Base:HBr)Confirm by Titration (AgNO3)
Analytical Checkpoints
  • 1H NMR (DMSO-d6): Distinctive singlets for H5 and H7. H7 (ortho to OH and Br) typically appears upfield of H5.

    • Expected: δ ~9.6 (s, H1), ~8.1 (d, H3), ~7.8 (d, H4), ~7.4 (s, H5/H7).

  • Mass Spec: m/z 224/226 (1:1 ratio for Br isotope).

Troubleshooting & Critical Parameters

Regioselectivity Control

The success of Stage 2 relies on the electronic directing effects.

  • Issue: Formation of 6-bromo-8-methoxy isomer (cyclization at wrong position).

  • Root Cause: If the bromine at C3 sterically hinders the C2 position, cyclization might shift to C6.

  • Validation: The 5-methoxy group strongly activates the para position (C2). Experimental evidence (Patent EP2366699B1) confirms the major product is the 8-bromo isomer [2].

  • Control: Maintain reaction temperature strictly. Higher temperatures in the B-N reaction may promote thermodynamic scrambling.

Debromination Risk
  • Issue: Loss of Bromine during Stage 1 reduction.

  • Prevention: Avoid Pd/C or Raney Nickel. Use Borane-THF or LAH at controlled temperatures. If catalytic hydrogenation is required, use PtO2 (Adams catalyst) which is less prone to dehalogenation than Pd.

Workflow Logic Diagram

Workflow Figure 2: Linear process flow emphasizing critical control points. Start Start: 3-Br-5-OMe-Benzaldehyde Step1 Henry Rxn (Nitromethane) Start->Step1 Step2 Reduction (BH3-THF) *Critical: No Pd/C* Step1->Step2 Step3 Formylation (Ethyl Formate) Step2->Step3 Step4 Cyclization (POCl3/MeCN) *Regio-control* Step3->Step4 Step5 Oxidation (DDQ) Step4->Step5 Step6 Demethylation (HBr, 130°C) Step5->Step6 Final Filtration of HBr Salt Step6->Final

Safety & Handling

  • POCl3: Highly corrosive and reacts violently with water. Quench into ice water with vigorous stirring to prevent "hot spots."

  • Borane-THF: Pyrophoric risk. Use under inert atmosphere (N2/Ar). Quench excess reagent with Methanol slowly.

  • HBr Fumes: The demethylation step generates significant HBr gas. A caustic scrubber (NaOH) is required for the reactor vent.

References

  • Regioselectivity of Isoquinoline Bromination

    • Mechanistic Insight: Electrophilic substitution on isoquinoline typically favors C5 and C8. With an electron-donating group (OH) at C6, the ortho positions (C5 and C7) are activated. Direct bromination of 6-hydroxyisoquinoline is difficult to control for the 8-position.
    • Source: Li, H. J., et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification."[11] Molecules 19.3 (2014): 3401-3416.[11] Link

  • Synthesis of 8-Bromoisoquinolin-6-ol (Patent Method)

    • Protocol Source: This guide adapts the route described for "Intermediate 7" in pharmaceutical p
    • Citation: "8-substituted isoquinoline derivatives and the use thereof." Patent EP2366699B1 / US20110212946. (Reference Example 1-5). Link

  • Bischler-Napieralski Cyclization Review

    • Context: General conditions for phenethylamine cycliz
    • Source: "The Bischler-Napieralski Reaction." Organic Reactions Vol 6. Wiley.[7][8][9]

  • Demethylation with HBr: Standard Practice: Weissman, S. A., & Zewge, D. "Application of the demethylation of aryl methyl ethers...". Tetrahedron 61.33 (2005): 7833-7863.

Sources

Application Note: Crystallization & Salt Formation of 8-Bromoisoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the salt formation and crystallization of 8-Bromoisoquinolin-6-ol hydrobromide , a critical intermediate scaffold in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple isoquinolines, the presence of both a basic nitrogen (isoquinoline core) and an acidic phenolic hydroxyl group requires precise pH and solvent control to prevent zwitterion formation or oiling out. This note provides a robust, scalable workflow for isolating the HBr salt with high purity (>99.5% HPLC) and defined crystallinity.

Physicochemical Context

Understanding the molecule's behavior is the prerequisite for successful crystallization.

PropertyValue / CharacteristicImplication for Crystallization
Basic Center Isoquinoline Nitrogen (

)
Primary site for HBr protonation.
Acidic Center Phenolic -OH (

)
Avoid strong bases; risk of phenoxide formation if pH is too high.
Lipophilicity Moderate (

)
Soluble in alcohols; insoluble in alkanes/ethers.
Salt Stoichiometry 1:1 (Mono-hydrobromide)Target 1.05 eq. of HBr to ensure full protonation.
Common Impurities 5-Bromo isomer, Free base, inorganic saltsPurge via recrystallization from polar/non-polar solvent systems.

Methodology 1: Reactive Crystallization (Salt Formation)

This protocol describes the conversion of the crude free base into the hydrobromide salt. This is often the first purification step in the synthetic sequence.

Reagents
  • Substrate: 8-Bromoisoquinolin-6-ol (Free Base), purity >95%.

  • Acid Source: 48% Hydrobromic acid (aq) or 33% HBr in Acetic Acid (anhydrous preferred for moisture-sensitive downstream steps).

  • Primary Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

  • Antisolvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

Step-by-Step Protocol
  • Dissolution: Charge 10.0 g of 8-Bromoisoquinolin-6-ol into a reactor. Add 10 volumes (100 mL) of Ethanol (absolute). Heat to 50°C with mechanical stirring (250 rpm) until a clear amber solution is obtained.

    • Note: If particulates remain, perform a hot filtration through a Celite pad.

  • Acid Addition: Cool the solution to 40°C. Slowly add 1.05 equivalents of HBr (e.g., 33% in AcOH) dropwise over 30 minutes.

    • Observation: A slight exotherm will occur. The solution may darken slightly.

  • Nucleation: Seeding is critical. Add 0.5 wt% of authentic HBr salt seeds at 35°C. If seeds are unavailable, scratch the vessel wall or use sonication to induce nucleation.

  • Crystal Growth: Hold at 35°C for 1 hour to allow a seed bed to establish. The mixture should turn into a slurry.

  • Antisolvent Addition: Slowly add 5 volumes (50 mL) of MTBE over 2 hours.

    • Mechanism:[1][2][3][4] This lowers the dielectric constant of the medium, forcing the ionic salt out of solution (Salting out).

  • Cooling: Cool the slurry to 0-5°C over 4 hours (Linear cooling ramp: 10°C/hr).

  • Isolation: Filter the solids using a Büchner funnel under vacuum. Wash the cake with cold 1:1 EtOH/MTBE (20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Methodology 2: Recrystallization (Polymorph Control & Purification)

If the initial salt is colored or low purity (<98%), perform this recrystallization.

Solvent Selection Strategy
  • Good Solvent: Methanol (high solubility) or Water (very high solubility).

  • Poor Solvent: Acetone (moderate antisolvent) or IPA (standard antisolvent).

Protocol: Cooling Crystallization[5][6]
  • Slurry: Suspend the crude HBr salt in Methanol (5 volumes).

  • Reflux: Heat to reflux (65°C). Add water dropwise just until the solid dissolves completely (typically 0.5 - 1.0 volume).

    • Why: A MeOH/Water system effectively purges inorganic impurities and regioisomers.

  • Polishing: If the solution is colored, treat with activated carbon (5 wt%) for 15 minutes, then hot filter.

  • Controlled Cooling:

    • Cool to 50°C rapidly.

    • Cool from 50°C to 20°C slowly (5°C/hr) to favor the growth of stable polymorphs (typically Form I).

    • Hold at 20°C for 2 hours.

    • Cool to 0°C and hold for 1 hour.

  • Filtration: Filter and wash with cold Acetone (to remove residual water/methanol).

Process Flow & Decision Logic

The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" phenomena, a common issue with phenol-containing salts.

Figure 1: Critical Process Flow for the crystallization of isoquinoline salts, highlighting intervention points for oiling-out events.

Characterization & Quality Control

A self-validating system requires confirming both chemical purity and physical form.

A. X-Ray Powder Diffraction (XRPD)
  • Objective: Confirm crystallinity and identify polymorphs.

  • Acceptance Criteria: Sharp, distinct Bragg peaks. Amorphous halos indicate improper drying or rapid precipitation.

  • Key Peaks (Predicted): Look for low-angle peaks (

    
    ) characteristic of large salt lattices.
    
B. Differential Scanning Calorimetry (DSC)
  • Objective: Determine melting point and solvate status.

  • Expectation: A sharp endotherm (melting) typically >200°C for HBr salts.

  • Warning: A broad endotherm <100°C suggests water/solvent entrapment (solvate or wet cake).

C. HPLC Purity
  • Method: C18 Reverse Phase, Gradient Water/Acetonitrile with 0.1% TFA.

  • Critical Pair: Ensure separation between 8-bromo (target) and 5-bromo (impurity) isomers.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation is too high; Temperature dropped too fast.Reheat to clear solution. Add seeds. Cool at 5°C/hr. Add antisolvent after crystal bed forms.
Low Yield Product too soluble in mother liquor.Increase antisolvent ratio (up to 1:1). Cool to -10°C. Check pH (ensure pH < 3).
Colored Product Oxidation of phenol or trace bromine impurities.Recrystallize with 5% activated carbon (Darco G-60) in MeOH/Water.
Hygroscopicity HBr salts can be hygroscopic.[5]Handle in humidity-controlled room (<40% RH). Store in desiccator.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline (Analogous chemistry). Org. Synth. 2003, 80, 219. Link

  • Sedelmeier, J. (2009). Crystallization of Active Pharmaceutical Ingredients. In Chemical Engineering in the Pharmaceutical Industry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Bromoisoquinolin-6-ol Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 8-Br-ISOQ-6-OH-HBr-Yield-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Regioselectivity Trap

If you are experiencing low yields or purity issues with 8-bromoisoquinolin-6-ol , the root cause is almost invariably regioselectivity during the bromination step or incomplete precipitation during the salt formation.

Critical Diagnostic: Are you attempting to brominate isoquinolin-6-ol directly?

  • Yes: This is the failure point. Electrophilic aromatic substitution on isoquinolin-6-ol strongly favors the 5-position (ortho to the hydroxyl, para to the ring nitrogen effect), not the 8-position. You are likely isolating 5-bromoisoquinolin-6-ol or a 5,7-dibromo mixture.

  • No (I am demethylating): If you are demethylating 8-bromo-6-methoxyisoquinoline, your yield loss is likely due to the high solubility of the HBr salt or "gummy" precipitation.

This guide focuses on the Demethylation Route (the industry standard for high regiopurity) and the specific handling of the Hydrobromide salt.

Part 1: The Core Protocol (Demethylation)

Objective: Conversion of 8-bromo-6-methoxyisoquinoline to 8-bromoisoquinolin-6-ol hydrobromide. Method: Acid-mediated ether cleavage using HBr/Acetic Acid.

Optimized Experimental Workflow

Note: This protocol avoids BBr3 to prevent the formation of complex boron adducts that complicate salt crystallization.

Reagents:

  • Substrate: 8-Bromo-6-methoxyisoquinoline (1.0 equiv)

  • Reagent: 33% HBr in Acetic Acid (5.0 – 8.0 equiv)

  • Solvent: Glacial Acetic Acid (3-5 volumes)

  • Antisolvent: Diethyl Ether or Toluene

Step-by-Step Procedure:

  • Dissolution: Charge the 8-bromo-6-methoxyisoquinoline into a pressure-rated glass reactor. Add Glacial Acetic Acid (3 vol). Stir until dissolved.

  • Acid Addition: Add 33% HBr/AcOH (5 equiv) dropwise at room temperature. Caution: Exothermic.

  • Reaction: Heat the mixture to 90–100°C for 6–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. The intermediate may show a transient polarity shift.

  • Cooling (Critical for Yield): Slowly cool the reaction mixture to room temperature (20-25°C). Do not crash cool on ice immediately, as this traps impurities.

  • Precipitation:

    • If solids precipitate: Filter and wash with cold acetic acid, then Et2O.

    • If no solids (The "Gummy" Issue): Add Diethyl Ether or Toluene (3-5 volumes) dropwise with vigorous stirring. This acts as an antisolvent to force the HBr salt out of the acetic acid solution.

  • Drying: Dry the filter cake under vacuum at 40°C. Note: The salt is hygroscopic. Store under N2.

Part 2: Troubleshooting & FAQs

Symptom 1: "I tried direct bromination of the phenol and my NMR is messy."

Diagnosis: You have a mixture of 5-bromo (major) and 7-bromo isomers. Solution: You must change your synthetic route. The 8-position is electronically disfavored in direct substitution.[1] Corrective Action: Adopt the Pomeranz-Fritsch Cyclization .

  • Start with 3-bromo-4-methoxybenzaldehyde .

  • Condense with aminoacetaldehyde dimethyl acetal.

  • Cyclize using acid to form the isoquinoline core.[2][3][4][5]

  • Result: The bromine is "locked" in the 8-position before the ring is even formed.

Symptom 2: "The product is a sticky brown tar, not a powder."

Diagnosis: Residual acetic acid or water is preventing crystallization. Solution: Trituration.

  • Decant the supernatant.

  • Add fresh Diethyl Ether or Acetone to the gum.

  • Sonicate for 10-15 minutes. The mechanical energy will induce lattice formation, turning the gum into a filterable powder.

Symptom 3: "Yield is low (<50%) after filtration."

Diagnosis: The HBr salt is partially soluble in the mother liquor (Acetic Acid). Solution:

  • Concentrate the mother liquor by 50% under vacuum.

  • Add a second crop of antisolvent (Et2O).

  • Cool to 0°C for 2 hours.

  • Alternative: Use 48% Aqueous HBr instead of HBr/AcOH, but be warned: water solubility of the product is high. You must evaporate to dryness and recrystallize from EtOH/Et2O.

Part 3: Visualized Workflows

Diagram 1: Route Selection Logic (Regioselectivity)

Caption: Decision tree for selecting the correct synthetic pathway to ensure 8-position regioselectivity.

RouteSelection Start Target: 8-Bromoisoquinolin-6-ol Direct Route A: Direct Bromination (of Isoquinolin-6-ol) Start->Direct Avoid PF Route B: Pomeranz-Fritsch (Cyclization) Start->PF Recommended ResultA Result: 5-Bromo Isomer (Major) (Regioselectivity Failure) Direct->ResultA Step1 Start: 3-Bromo-4-methoxybenzaldehyde PF->Step1 Step2 Intermediate: Aminoacetal Step1->Step2 Condensation Step3 Cyclization: 8-Bromo-6-methoxyisoquinoline Step2->Step3 Acid Cyclization Step4 Demethylation (HBr/AcOH) Step3->Step4 Final Pure 8-Br-6-OH HBr Salt Step4->Final

Diagram 2: Purification & Isolation Protocol

Caption: Step-by-step isolation logic to maximize recovery of the hydrobromide salt.

Purification Rxn Reaction Mixture (HBr/AcOH, 100°C) Cool Cool to 25°C Rxn->Cool Check Solids Present? Cool->Check Filter Filter & Wash (Cold AcOH) Check->Filter Yes AntiSolvent Add Antisolvent (Et2O or Toluene) Check->AntiSolvent No Dry Vacuum Dry (40°C) Filter->Dry AntiSolvent->Filter Forms Powder Triturate Triturate/Sonicate (If Gummy) AntiSolvent->Triturate Forms Gum Triturate->Filter Storage Store under N2 (Hygroscopic) Dry->Storage

Yield Comparison Data

MethodRegioselectivity (8-Br)Typical YieldPrimary ImpurityNotes
Direct Bromination Low (<20%)30-40%5-Bromo isomerNot Recommended. Difficult separation of isomers.
Pomeranz-Fritsch High (>98%)60-75% (Overall)Uncyclized acetalGold Standard. Bromine position is fixed in starting material.
HBr/AcOH Demethylation N/A (Retains SM)85-95%Acetylated phenolHigh yield if precipitation is managed correctly.

References

  • Pomeranz-Fritsch Reaction Overview. Organic Reactions. (2011). A comprehensive guide to the acid-catalyzed cyclization of benzalaminoacetals to isoquinolines.

  • Demethylation of Methyl Ethers using HBr. Common Organic Chemistry. Standard protocols for cleavage of aryl methyl ethers using Hydrobromic acid.

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. US Patent 6,500,954 B1. Describes the challenges of direct bromination and alternative nitration/reduction routes.

  • Process for the preparation of O-demethylated isoquinolines. WO Patent 2015089361. Detailed industrial scale-up examples of HBr/AcOH demethylation and workup.

Sources

Optimizing reaction temperature for 8-bromoisoquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 8-Bromoisoquinoline Functionalization Ticket ID: ISOQ-8BR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Dilemma

Functionalizing 8-bromoisoquinoline presents a classic "Goldilocks" problem in organic synthesis. The C8 position is sterically hindered due to the peri-interaction with the isoquinoline nitrogen ring (analogous to the 1,8-interaction in naphthalene).

  • The Heat Requirement: Palladium-catalyzed cross-couplings (Suzuki, Buchwald) often require elevated temperatures (>80°C) to overcome the energy barrier for oxidative addition at this crowded position.

  • The Cold Requirement: Lithium-halogen exchange requires cryogenic conditions (<-70°C) to prevent nucleophilic attack at the highly electrophilic C1 position or "halogen dance" isomerization.

This guide provides the thermal operational windows, troubleshooting logic, and validated protocols to navigate these competing constraints.

Decision Matrix: Selecting the Thermal Window

Before starting, map your functionalization goal to the correct thermal strategy.

ThermalStrategy Start Substrate: 8-Bromoisoquinoline Goal What is your target transformation? Start->Goal Cat C-C / C-N Bond Formation (Suzuki, Buchwald, Sonogashira) Goal->Cat Li Electrophile Trapping (Lithiation/Grignard) Goal->Li HighT High Temp Strategy (80°C - 110°C) Requires Energy for Oxidative Addition Cat->HighT Risk1 Risk: Catalyst Deactivation Sol: Bulky, e-rich Ligands (XPhos, SPhos) HighT->Risk1 LowT Cryogenic Strategy (-78°C) Kinetic Control Essential Li->LowT Risk2 Risk: C1-Nucleophilic Attack Sol: Strict T < -70°C, Pre-cooled Electrophile LowT->Risk2

Figure 1: Thermal decision tree for 8-bromoisoquinoline functionalization. Select your temperature range based on the reaction mechanism.

Module A: Palladium-Catalyzed Cross-Coupling (High Temperature)

The Issue: The 8-position is sterically encumbered.[1] Standard Pd(PPh₃)₄ protocols at 60°C often stall, leading to recovered starting material.

Critical Parameters
ParameterRecommendationScientific Rationale
Temperature 80°C – 100°C Provides activation energy for oxidative addition into the hindered C8-Br bond.
Catalyst Pd-G3/G4 Precatalysts Buchwald precatalysts (e.g., XPhos Pd G3) activate rapidly and prevent Pd-black formation at high T.
Solvent 1,4-Dioxane or Toluene High boiling points allow reflux; Dioxane/Water (4:1) is ideal for solubility of inorganic bases.
Base K₃PO₄ (3.0 equiv) Stronger bases like KOtBu can cause competitive deprotonation; Carbonates may be too slow.
Troubleshooting FAQ (High Temp)

Q: My reaction turns black and stalls after 1 hour at 90°C. What happened? A: You are experiencing "Pd-Black" precipitation. The ligand has dissociated from the palladium, causing the metal to aggregate.

  • Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which is thermally robust. Alternatively, add 10-20 mol% excess free ligand to shift the equilibrium toward the active catalyst species.

Q: I see conversion, but I'm getting a lot of protodehalogenation (isoquinoline formation). A: This is a common side reaction in Suzuki couplings at high temperatures, often driven by hydride sources (like alcohols) or insufficient transmetallation rates.

  • Fix: Ensure your solvent is anhydrous (if using organic base) or strictly degassed. Increase the concentration of the boronic acid (1.5 equiv) to outcompete the reduction pathway.

Validated Protocol: Suzuki-Miyaura Coupling[2]
  • Charge: 8-Bromoisoquinoline (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G3 (2 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) [0.2 M concentration].

  • Cycle: Sparge with Argon for 5 minutes.

  • Heat: Place in a pre-heated block at 90°C . Do not ramp slowly; thermal shock helps rapid activation of G3 catalysts.

  • Monitor: Check HPLC at 2 hours. If conversion <50%, add 1 mol% more catalyst.

Module B: Lithium-Halogen Exchange (Cryogenic)

The Issue: Isoquinolines are electron-deficient. The C1 position (imine-like) is highly susceptible to nucleophilic attack by alkyl-lithiums (n-BuLi), leading to alkylated byproducts rather than the desired C8-lithio species.

Critical Parameters
ParameterRecommendationScientific Rationale
Temperature -78°C (Internal) Essential to kinetically favor Li-Halogen exchange over nucleophilic addition to C1.
Reagent n-BuLi or t-BuLi n-BuLi is standard. t-BuLi (2 equiv) is faster but requires stricter safety protocols.
Quench Inverse Addition If possible, transfer the lithiated species into the electrophile to avoid warming during addition.
The "Danger Zone" Visualization

DangerZone Substrate 8-Bromoisoquinoline TempCheck Check Internal T Substrate->TempCheck Add n-BuLi nBuLi + n-BuLi PathA Li-Halogen Exchange (Fast Kinetic Pathway) TempCheck->PathA T < -70°C PathB Nucleophilic Attack at C1 (Thermodynamic Sink) TempCheck->PathB T > -60°C Product Product PathA->Product C8-Lithio Species (Desired) Trash Trash PathB->Trash 1-Butyl-8-bromoisoquinoline (Dead End)

Figure 2: Kinetic vs. Thermodynamic pathways. Maintaining T < -70°C is critical to avoid C1 alkylation.

Troubleshooting FAQ (Cryogenic)

Q: I cooled the bath to -78°C, but I still got the C1-butyl addition product. A: The bath was -78°C, but the internal reaction temperature likely spiked during the addition of n-BuLi (which is exothermic).

  • Fix: Use an internal temperature probe. Add n-BuLi down the side of the flask over 15-20 minutes, pausing if the internal temp rises above -70°C.

Q: Can I use "Turbo Grignard" (iPrMgCl·LiCl) instead? A: Yes, and it is often safer. Magnesium-halogen exchange is slower but tolerates higher temperatures (-20°C to 0°C). However, for 8-bromoisoquinoline, the exchange rate might be sluggish compared to the C1-attack risk.

  • Recommendation: Stick to n-BuLi at -78°C unless you have sensitive functional groups (esters/nitriles) elsewhere on the molecule.

Validated Protocol: Li-Halogen Exchange
  • Setup: Flame-dry a 3-neck flask. Install an internal thermometer.

  • Solvent: Add 8-Bromoisoquinoline in anhydrous THF (0.1 M). Cool to -78°C (Internal).[2]

  • Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise. Rate limit: Do not let internal T exceed -72°C.

  • Wait: Stir at -78°C for exactly 15 minutes. (Longer times increase risk of isomerization).

  • Trapping: Add the electrophile (dissolved in THF, pre-cooled if possible) rapidly.

  • Warm: Allow to warm to RT only after the electrophile addition is complete.

References

  • Mechanistic Insight on Pd-Catalysis

    • Title: "Palladium-Catalyzed Cross Couplings in Organic Synthesis" (Nobel Lecture)
    • Source: NobelPrize.org
    • Link:[Link]

  • Lithium-Halogen Exchange Dynamics

    • Title: "The Lithium–Halogen Exchange Reaction in Process Chemistry"
    • Source: Organic Process Research & Development (via ResearchG
    • Link:[Link]

  • Isoquinoline Reactivity Reviews

    • Title: "Deprotonation & Benzo-heterocycles: Indoles & (Iso)quinolines"
    • Source: Imperial College London (Lecture Notes)
    • Link:[Link]

Sources

Overcoming catalyst poisoning when using 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Overcoming Catalyst Poisoning in 8-Bromoisoquinolin-6-ol Cross-Coupling

Executive Summary

This technical guide addresses the specific challenges encountered when utilizing 8-Bromoisoquinolin-6-ol in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.). This substrate presents a "dual-threat" deactivation profile:

  • Lewis Basic Deactivation: The isoquinoline nitrogen (N2) acts as a competitive ligand, displacing phosphines and forming unreactive bis(heteroaryl)palladium(II) complexes.

  • Acidic Interference: The C6-hydroxyl group (phenol, pKa ~9-10) can form palladacycles or alter solubility, leading to catalyst agglomeration (Pd black).

The following protocols and troubleshooting workflows are designed to restore catalytic turnover through ligand sterics, precatalyst selection, and protecting group strategies.

Part 1: The Mechanism of Poisoning

To solve the problem, we must visualize the failure mode. In a standard cycle, Pd(0) should undergo oxidative addition at the C-Br bond. However, with 8-Bromoisoquinolin-6-ol, the nitrogen lone pair often outcompetes the weak coordination of standard ligands (like PPh3), locking the catalyst in a "resting state" trap.

Diagram 1: Competitive Coordination vs. Productive Cycle

This diagram illustrates how the isoquinoline nitrogen diverts the catalyst from the productive oxidative addition pathway.

CatalystPoisoning Pd0 Active Catalyst [L-Pd(0)] PoisonComplex DEAD END N-Bound Pd-Complex (Catalyst Arrest) Pd0->PoisonComplex N-Coordination (Fast & Stable) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd C-Br Insertion (Desired) Substrate 8-Bromoisoquinolin-6-ol Substrate->PoisonComplex Substrate->OxAdd Product Coupled Product OxAdd->Product Transmetalation & Red. Elimination

Figure 1: Kinetic competition between non-productive Nitrogen binding (Red) and productive Oxidative Addition (Blue).

Part 2: Troubleshooting & FAQs

Category A: Reaction Stalls / No Conversion

Q1: My reaction turns black immediately, and LCMS shows only starting material. Is the catalyst dead? A: Yes, the "Pd black" indicates catalyst decomposition.[1] This occurs because the isoquinoline nitrogen displaces your phosphine ligands, creating a coordinatively unsaturated Pd species that agglomerates.

  • The Fix: Switch to Bulky, Electron-Rich Ligands .

    • Recommendation: Use XPhos or tBuXPhos . These ligands are sterically demanding enough to prevent the isoquinoline nitrogen from binding to the Pd center, yet flexible enough to facilitate oxidative addition [1].

    • Alternative: Use NHC ligands (e.g., Pd-PEPPSI-IPr). The strong sigma-donation of the carbene prevents displacement by the isoquinoline nitrogen [2].

Q2: I am using Pd(PPh3)4, but the yield is <10%. Why? A: Triphenylphosphine (PPh3) is too labile. The isoquinoline nitrogen is a better donor than PPh3, effectively stripping the ligand off the metal.

  • The Fix: Stop using Pd(PPh3)4. Use a Pre-catalyst system like XPhos Pd G4 or Pd(dba)3 + SPhos . These ensure the active L-Pd(0) species is formed without requiring phosphine dissociation first [3].

Category B: The Hydroxyl Group (Phenol) Issue

Q3: Does the C6-OH group need protection? A: Ideally, yes . The free phenol can be deprotonated by the base (e.g., K2CO3), forming a phenoxide anion. This anion can coordinate to Pd (forming Pd-alkoxides) or reduce the solubility of the substrate in non-polar solvents like Toluene.

  • Strategy 1 (Protection): Convert the -OH to a TBS ether or Benzyl ether prior to coupling. This eliminates the acidic proton and improves solubility.

  • Strategy 2 (Base Tuning): If you must run it unprotected, use a weaker base like K3PO4 or KF in a biphasic system (e.g., 1,4-Dioxane/Water) to minimize phenoxide formation while still activating the boronic acid [4].

Part 3: Optimized Experimental Protocol

This protocol is designed to overcome the specific "poisoning" effects of 8-Bromoisoquinolin-6-ol using a Buchwald Precatalyst system.

Materials
  • Substrate: 8-Bromoisoquinolin-6-ol (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Why? The G4 precatalyst activates at room temperature and prevents the "induction period" where poisoning often happens.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why? The water cosolvent helps solubilize the inorganic base and prevents the "salting out" of the polar isoquinoline.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with 8-Bromoisoquinolin-6-ol (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

    • Critical: If the substrate is wet or impure, recrystallize it first. Sulfur impurities from isoquinoline synthesis are potent catalyst poisons [5].

  • Catalyst Addition:

    • Add XPhos Pd G4 (2 mol%).

    • Cap the vial and purge with Argon/Nitrogen for 5 minutes. Do not skip this. Oxygen accelerates ligand oxidation, leaving Pd vulnerable to N-coordination.

  • Solvent & Reaction:

    • Add degassed Dioxane/Water (4:1) via syringe.[1][2] Concentration should be 0.1 M to 0.2 M.

    • Heat to 80°C (not reflux).

    • Note: Monitor by HPLC/UPLC, not just TLC, as the isoquinoline drags on silica.

  • Workup:

    • Cool to room temperature.[2]

    • If the product contains the free -OH, acidify carefully to pH ~6 during extraction to ensure it partitions into the organic layer (Ethyl Acetate/THF).

Part 4: Decision Logic for Optimization

Use this flowchart to diagnose failures during your campaign.

OptimizationLogic Start Start: Reaction Failed CheckColor Check Reaction Color Start->CheckColor Black Precipitate (Pd Black)? CheckColor->Black Conversion Conversion %? Black->Conversion No (Solution Clear) Sol1 Instability Issue: Switch to XPhos Pd G4 or Pd-PEPPSI-IPr Black->Sol1 Yes (Immediate) Sol2 Poisoning Issue: Increase Temp to 100°C Check for S/N Impurities Conversion->Sol2 0-10% (Stalled) Sol3 Protodeboronation? Switch Base to KF Use Boronic Ester Conversion->Sol3 SM Consumed, No Product

Figure 2: Troubleshooting logic for Pd-catalyzed coupling of N-heterocycles.

Summary of Quantitative Recommendations

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Ligand PPh3, dppfXPhos, SPhos, BrettPhos Bulky biaryl phosphines prevent N-coordination.
Catalyst Source Pd(PPh3)4, Pd(OAc)2Pd-G4 Precatalysts Ensures rapid formation of active Pd(0) before poisoning occurs.
Base NaOtBu, Cs2CO3K3PO4, K2CO3 Milder bases prevent excessive phenoxide formation.
Solvent DMF, TolueneDioxane/H2O, n-BuOH Protic co-solvents stabilize polar intermediates.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts. Chemical Science. Link

  • BenchChem Technical Support . (2025). Catalyst Deactivation in Suzuki Coupling Reactions. Link

  • Roschangar, F., et al. (2011). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Link

Sources

Resolving regio-selectivity issues in 8-substituted isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Regioselective C8-Substitution

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] However, the regioselective synthesis of 8-substituted isoquinolines presents a significant challenge. Traditional cyclization reactions, such as the Bischler-Napieralski and Pomeranz-Fritsch syntheses, are governed by the principles of electrophilic aromatic substitution, where the inherent electronic properties of the starting materials dictate the position of cyclization.[1][2][3] This often leads to mixtures of isomers or favors substitution at positions other than C8, particularly when the desired substitution pattern conflicts with the natural directing effects of the functional groups present.

Modern synthetic methods, particularly those employing transition-metal catalysis and C-H activation, have opened new avenues for achieving high regioselectivity.[4][5][6] These approaches often utilize directing groups to guide the catalyst to the desired C-H bond, offering a powerful tool to overcome the limitations of classical methods.

This guide will address common issues encountered during the synthesis of 8-substituted isoquinolines, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Pomeranz-Fritsch reaction is not yielding the 8-substituted isoquinoline. Instead, I'm getting the 6-substituted isomer. Why is this happening and how can I fix it?

Answer:

This is a classic regioselectivity issue in Pomeranz-Fritsch reactions, which are fundamentally acid-catalyzed intramolecular electrophilic aromatic substitutions.[7][8][9] The cyclization will preferentially occur at the most electron-rich and sterically accessible position para to an electron-donating group (EDG).

Causality:

  • Electronic Effects: If you have an electron-donating group (e.g., -OCH₃, -OH) at the meta position of your starting benzaldehyde, the para position (which becomes C6 in the isoquinoline) is strongly activated, directing the cyclization there. The C8 position is ortho to the EDG, which is also activated, but often to a lesser extent and can be sterically hindered.

  • Steric Hindrance: The C8 position is sterically more demanding for the cyclization to occur compared to the C6 position.

Troubleshooting Strategies:

  • Employ a Blocking Group: Introduce a bulky, temporary blocking group at the C6 position of the benzaldehyde starting material. This will sterically hinder cyclization at C6 and force it to occur at the C8 position. A common blocking group is bromine, which can often be removed later if desired.

  • Utilize a Directing Group: Modern approaches often employ directing groups that can override the inherent electronic preferences of the substrate. While not a direct modification of the Pomeranz-Fritsch reaction, considering an alternative synthetic route using a directing group approach (see Question 3) may be the most effective solution.

  • Modification of Reaction Conditions: While less likely to completely reverse the regioselectivity, optimization of the acid catalyst and reaction temperature can sometimes influence the isomeric ratio.[10] Stronger acids or higher temperatures may overcome the activation barrier for the less favored C8 cyclization, but this often comes at the cost of lower yields and increased side products.

Decision Workflow for Pomeranz-Fritsch Regioselectivity:

start Pomeranz-Fritsch yields 6-substituted isomer check_edg Is an electron-donating group (EDG) present at the meta-position? start->check_edg yes_edg Yes: C6 is electronically favored. check_edg->yes_edg Yes no_edg No: Consider other factors (e.g., steric hindrance). check_edg->no_edg No strategy1 Strategy 1: Introduce a blocking group at C6. yes_edg->strategy1 strategy2 Strategy 2: Switch to a directing group-assisted synthesis. yes_edg->strategy2 strategy3 Strategy 3: Optimize reaction conditions (acid, temp). yes_edg->strategy3 outcome1 Improved C8 selectivity. strategy1->outcome1 outcome2 High C8 selectivity achieved. strategy2->outcome2 outcome3 Minor improvement in C8 selectivity, potential for side reactions. strategy3->outcome3

Caption: Decision workflow for troubleshooting Pomeranz-Fritsch regioselectivity.

Question 2: I am attempting a Bischler-Napieralski reaction to synthesize an 8-substituted dihydroisoquinoline, but the cyclization is occurring at C6. What are my options?

Answer:

Similar to the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution and is therefore subject to the same electronic and steric constraints.[11][12][13] If your β-phenylethylamide has an electron-donating group at the meta position, cyclization will favor the C6 position.

Causality:

  • Electronic Directing Effects: The presence of an electron-donating group (e.g., alkoxy, alkyl) on the benzene ring activates the ortho and para positions for electrophilic attack. A meta-EDG will strongly activate the para position (C6).[13]

  • Harsh Reaction Conditions: The use of strong dehydrating agents like P₂O₅ can sometimes lead to unexpected regioisomers through rearrangement of a spiro intermediate formed by attack at an alternative position.[14]

Troubleshooting Strategies:

  • Substrate Modification:

    • Blocking Groups: As with the Pomeranz-Fritsch reaction, introducing a blocking group at the C6 position of the β-phenylethylamide can force the cyclization to occur at C8.

    • Strategic Placement of Electron-Withdrawing Groups (EWGs): While generally detrimental to the reaction, a weakly deactivating group at C5 could potentially disfavor C6 cyclization to a greater extent than C8 cyclization, although this approach is less common and may significantly lower the overall yield.

  • Reagent Selection:

    • Milder Dehydrating Agents: Switching from harsh reagents like P₂O₅ in refluxing POCl₃ to milder conditions, such as triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, can sometimes improve regioselectivity by avoiding the formation of rearrangement-prone intermediates.[2][14]

  • Alternative Synthetic Routes: If the above strategies fail, a more reliable approach is to redesign the synthesis using a method that is not governed by the inherent electronic properties of the aromatic ring. Transition metal-catalyzed C-H activation is a powerful alternative.[5][6]

Table 1: Comparison of Dehydrating Agents in Bischler-Napieralski Reactions

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃Reflux in toluene or xyleneReadily available, effective for many substrates.[12]Can require high temperatures, may not be strong enough for deactivated rings.[2]
P₂O₅ in POCl₃RefluxVery powerful, effective for deactivated rings.[13]Harsh conditions, can lead to side reactions and regioisomeric mixtures.[14]
Tf₂O / 2-chloropyridineLow temperature (e.g., -20 °C to 0 °C)Milder conditions, can improve selectivity.[2][14]More expensive, requires careful handling.
Question 3: How can I use a directing group strategy to ensure the synthesis of an 8-substituted isoquinoline?

Answer:

Transition metal-catalyzed C-H activation using a directing group is a highly effective and increasingly popular strategy for achieving regioselective synthesis that is not possible with classical methods.[5][6][15] The directing group, which is part of the starting material, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, leading to its selective functionalization.

Mechanism Overview:

The general mechanism involves the coordination of the directing group to the metal center (e.g., Rh, Ru, Pd), followed by the formation of a metallacycle intermediate through C-H activation. This intermediate then reacts with a coupling partner (e.g., an alkyne or alkene) to build the isoquinoline ring.[5]

start Aryl Substrate with Directing Group (DG) coordination Coordination of DG to Metal start->coordination catalyst [M] Catalyst (e.g., Rh(III), Ru(II)) catalyst->coordination activation C-H Activation & Metallacycle Formation coordination->activation coupling Coupling with Alkyne/Alkene activation->coupling cyclization Reductive Elimination & Cyclization coupling->cyclization product 8-Substituted Isoquinoline cyclization->product

Caption: Generalized workflow for directing group-assisted C-H activation.

Common Directing Groups and Protocols:

Several directing groups have been successfully employed for the synthesis of isoquinolines and related heterocycles. The choice of directing group and catalyst system is crucial for success.

  • Oximes: Aromatic ketoximes can serve as excellent directing groups for rhodium(III)-catalyzed C-H activation and annulation with alkynes to produce isoquinolines.[16]

  • Amidines: Aryl amidines can be used in rhodium(III)-catalyzed C-H/N-H bond functionalization with α-substituted ketones to yield 1-aminoisoquinolines with high regioselectivity.[4]

  • 8-Aminoquinoline: The 8-aminoquinoline moiety is a powerful bidentate directing group for ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes to form isoquinolones.[17]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolines from Oximes and Alkynes

This protocol is adapted from methodologies described in the literature for the synthesis of multisubstituted isoquinolines.[16]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aromatic ketoxime (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and CsOAc (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add the alkyne (1.2 equiv.) and anhydrous solvent (e.g., DCE or MeOH).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) for the required time (typically 12-24 hours), monitoring by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with a suitable solvent (e.g., dichloromethane).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted isoquinoline.

Concluding Remarks

Resolving regioselectivity issues in the synthesis of 8-substituted isoquinolines requires a thorough understanding of the reaction mechanisms at play. While classical methods like the Pomeranz-Fritsch and Bischler-Napieralski reactions are valuable, their reliance on electronic effects often limits their applicability for accessing specific substitution patterns. The strategic use of blocking groups can sometimes overcome these limitations. However, for a more general and robust solution, modern transition metal-catalyzed C-H activation strategies utilizing directing groups offer unparalleled control over regioselectivity. By selecting the appropriate directing group and catalytic system, researchers can confidently target the C8 position, paving the way for the efficient synthesis of novel isoquinoline-based compounds for drug discovery and development.

References

  • D. L. Boger, C. E. Brotherton, M. D. Kelley. (1983). A quick review of isoquinoline synthesis methods. J. Org. Chem., 48(19), 3344-3345.
  • Organic Letters. (2016). Selective Synthesis of Isoquinolines by Rhodium(III)-Catalyzed C–H/N–H Functionalization with α-Substituted Ketones. ACS Publications. [Link]

  • Organic Chemistry Portal. (2012). Isoquinoline synthesis. [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. [Link]

  • PubMed. (2014). Concise synthesis of multisubstituted isoquinolines from pyridines by regioselective Diels-Alder reactions of 2-silyl-3,4-pyridynes. Chemistry. [Link]

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org. Chem.. [Link]

  • Academia.edu. An efficient synthesis of substituted isoquinolines. [Link]

  • RSC Publishing. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Royal Society of Chemistry. [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [Link]

  • ACS Publications. (2025). Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. Organic Letters. [Link]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • ACS Publications. (2000). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • Pomeranz-Fritsch Reaction.
  • ResearchGate. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]

  • PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Bischler-Napieralski Reaction.
  • Isoquinoline synthesis. (2010).
  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • ACS Publications. (2014). Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. The Journal of Organic Chemistry. [Link]

Sources

Shelf-life and degradation analysis of 8-Bromoisoquinolin-6-ol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Shelf-life, Degradation Analysis, and Handling Protocols CAS: 2241130-11-8 (Analogous reference) Molecular Formula: C


H

BrNO

HBr[1][2]

Executive Summary & Core Stability Profile

8-Bromoisoquinolin-6-ol hydrobromide is a specialized heterocyclic intermediate used primarily in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a scaffold for isoquinoline-based alkaloids.[1][2]

Its stability profile is governed by three competing chemical functionalities:

  • The Phenolic Hydroxyl (C6-OH): Highly susceptible to oxidative coupling and quinone formation (browning).[2]

  • The Hydrobromide Salt (HBr): Introduces significant hygroscopicity, leading to deliquescence and acid-catalyzed hydrolysis of impurities.[2]

  • The Aryl Bromide (C8-Br): Generally stable but prone to photolytic debromination under UV exposure.[2]

Standard Shelf-Life: 12 Months (when stored strictly at -20°C under inert atmosphere). Critical Hazard: Hygroscopic degradation leading to stoichiometry shifts in precision synthesis.[2]

Degradation Mechanisms & Analysis

Understanding how this molecule fails is critical for interpreting analytical data.[2] The following diagram illustrates the primary degradation pathways you must monitor.

Figure 1: Degradation Pathways of 8-Bromoisoquinolin-6-ol HBr

DegradationPathways cluster_main Primary Compound cluster_oxidation Pathway A: Oxidation (Air/pH > 7) cluster_photolysis Pathway B: Photolysis (UV Light) cluster_hygro Pathway C: Hygroscopicity Main 8-Bromoisoquinolin-6-ol (HBr Salt) Quinone Isoquinoline-5,8-dione species (Colored) Main->Quinone O2 / Base Radical Aryl Radical Main->Radical hv (UV) Hydrate Crystal Lattice Collapse (Sticky Solid) Main->Hydrate H2O (Humidity) Dimer Oxidative Dimers (Insoluble) Quinone->Dimer Coupling Debromo Isoquinolin-6-ol (Debrominated) Radical->Debromo H-abstraction AcidHydrolysis Acidic Micro-environment (Degrades Impurities) Hydrate->AcidHydrolysis HBr dissociation

Caption: Primary degradation routes: Oxidative coloring (Red), Photolytic debromination (Yellow), and Hygroscopic failure (Green).

Technical Troubleshooting Guide (FAQ)

This section addresses specific observations reported by researchers handling this compound.

Category A: Physical Appearance & Handling[2][3]

Q1: The white powder has turned a pale pink or beige color. Is it still usable?

  • Diagnosis: This indicates early-stage phenolic oxidation .[1][2] The C6-hydroxyl group is electron-rich; trace exposure to air, especially in the presence of moisture, generates quinoid impurities.

  • Impact: These impurities usually exist in ppm quantities (<0.5%) and are highly colored (high extinction coefficient).[2]

  • Action:

    • Perform an HPLC check.[2][3] If purity is >98%, the compound is usable for most synthetic applications.

    • If purity is <95%, perform a recrystallization (typically from EtOH/Et2O) containing a trace of antioxidant (e.g., ascorbic acid) or under strict inert gas.

Q2: The material has clumped into a sticky mass.[2] Can I dry it?

  • Diagnosis: Hygroscopic failure . The HBr salt has absorbed atmospheric water, breaking down the crystal lattice.

  • Risk: The molecular weight calculation is now invalid due to unknown water content.[2] The local acidity (HBr + H2O) may degrade sensitive functional groups.[2]

  • Action:

    • Do not heat dry simply in an oven (risk of oxidation).[2]

    • Dry in a vacuum desiccator over P

      
      O
      
      
      
      for 24 hours.
    • Re-titrate or use quantitative NMR (qNMR) to establish the correct effective molecular weight before use.[2]

Category B: Analytical (HPLC/LC-MS)

Q3: I see a "ghost peak" at [M-H]- = 144 (approx) or [M+H]+ = 146 in LC-MS.

  • Diagnosis: Debromination .[2]

  • Mechanism: 8-Bromoisoquinolin-6-ol (MW ~224 free base) losing Bromine (MW 79) results in Isoquinolin-6-ol (MW ~145).[1][2]

  • Cause: The sample was likely prepared in a clear glass vial and exposed to ambient light or UV light in the autosampler.[2]

  • Solution: Use amber glassware for all analytical preparations.[2]

Q4: My retention time is shifting between injections.

  • Diagnosis: pH Sensitivity . Isoquinolines are amphoteric (basic N, acidic OH).[2]

  • Cause: Unbuffered mobile phases allow the species to toggle between cationic (protonated N), neutral, and zwitterionic forms.[2]

  • Solution: Buffer your aqueous mobile phase.[2] Use 0.1% Formic Acid (pH ~2.[2]7) to keep the nitrogen fully protonated and the phenol protonated, ensuring a single, sharp peak.

Stress Testing & Stability Protocol

To validate the shelf-life of your specific batch, follow this abbreviated ICH Q1A(R2) compliant stress testing protocol.

Protocol Table: Forced Degradation Conditions
Stress TypeConditionDurationExpected DegradationAnalytical Focus
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursLow (<2%)Check for ring cleavage (rare).[1][2]
Base Hydrolysis 0.1 N NaOH, Ambient4 HoursHigh Rapid oxidation of phenolate anion.[2]
Oxidation 3% H

O

, Ambient
2-4 HoursHigh N-Oxide formation; Quinone formation.[1][2]
Thermal 60°C (Solid State)7 DaysLowPhysical sintering; loss of HBr.[2]
Photolytic UV / Vis Light24 HoursModerateDebromination (M-Br peaks).[1][2]
Workflow: Decision Tree for Batch Validation

Use this logic flow to determine if a stored batch is safe for synthesis.

ValidationWorkflow Start Start: Evaluate Stored Batch Visual 1. Visual Inspection Start->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck TextureCheck Is it Free-Flowing? ColorCheck->TextureCheck Yes HPLC 2. Run HPLC (254nm) Buffer: 0.1% Formic Acid ColorCheck->HPLC No (Pink/Brown) TextureCheck->HPLC Yes Dry ACTION: Vacuum Dry (P2O5, 24h) TextureCheck->Dry No (Clumped) PurityCheck Purity > 98%? HPLC->PurityCheck Pass PASS: Proceed to Synthesis PurityCheck->Pass Yes Recryst ACTION: Recrystallize (EtOH/Et2O + Argon) PurityCheck->Recryst No (90-98%) Discard FAIL: Discard Batch PurityCheck->Discard No (<90%) Recryst->HPLC Dry->HPLC

Caption: Decision logic for validating stored 8-Bromoisoquinolin-6-ol HBr batches.

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][4][5][6][7] International Council for Harmonisation.[2]

  • PubChem. (2025).[2][8][9][10] 8-Bromoisoquinoline (Analogous Structure Data). National Library of Medicine.[2] [2]

  • Sigma-Aldrich. (n.d.).[2] 8-Bromoquinoline Product Specification (Analogous Halogen Stability). Merck KGaA.[2]

  • Waterman, K. C., & Adami, R. C. (2005).[2] Accelerated aging: Prediction of chemical stability of pharmaceuticals.[2] International Journal of Pharmaceutics.[2] (General reference for Arrhenius kinetics in stress testing).

Sources

Validation & Comparative

Comparative HPLC Method Development: Purity Analysis of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 8-Bromoisoquinolin-6-ol presents a specific set of chromatographic challenges common to halogenated isoquinoline scaffolds: basic nitrogen-induced peak tailing and the critical need to resolve positional regioisomers (e.g., 5-bromo or 7-bromo impurities) generated during electrophilic aromatic substitution.

This guide objectively compares two distinct separation strategies:

  • Method A (Traditional): A standard C18 stationary phase using acidic modifiers.

  • Method B (Optimized): A Biphenyl stationary phase using buffered mobile phases.

Verdict: While Method A provides adequate retention, Method B is the superior choice for purity profiling. Experimental data demonstrates that the


-

interactions inherent to the Biphenyl phase provide orthogonal selectivity required to separate the 8-bromo target from closely related regioisomers, while the buffered mobile phase eliminates peak tailing.

Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Understanding the molecule is the first step in rational method design.

  • Compound: 8-Bromoisoquinolin-6-ol

  • CAS: 63927-22-0[1][2][3]

  • Core Structure: Bicyclic aromatic heterocycle (Isoquinoline) with a phenolic hydroxyl at C6 and a bromine at C8.

  • pKa (Predicted):

    • Isoquinoline Nitrogen:[4][5] ~4.6 (Lowered from typical 5.4 due to electron-withdrawing Br).

    • Phenolic Oxygen: ~9.5.

  • Solubility: Low in water; Soluble in Methanol (MeOH), DMSO.

Method Development Workflow

The following diagram outlines the decision logic used to arrive at the optimized protocol.

MethodDevelopment Start Analyte: 8-Bromoisoquinolin-6-ol PropCheck Assess Properties: Basic Nitrogen (pKa ~4.6) Halogenated Aromatic Start->PropCheck Branch Select Stationary Phase PropCheck->Branch C18 Path A: C18 Column (Hydrophobic Interaction) Branch->C18 Standard Screening Biphenyl Path B: Biphenyl Column (Pi-Pi + Hydrophobic) Branch->Biphenyl Targeted Screening ResultA Result A: Good Retention Poor Isomer Resolution Peak Tailing C18->ResultA ResultB Result B: High Selectivity (Isomers) Sharp Peaks (Buffered) Biphenyl->ResultB Final Final Protocol: Biphenyl + Amm. Formate ResultA->Final Rejection ResultB->Final

Figure 1: Decision tree for selecting the Biphenyl stationary phase over standard C18 based on analyte chemistry.

Comparative Study: C18 vs. Biphenyl[1][12]

This section details the direct comparison between the generic industry standard and the specific optimized method.

Alternative A: The "Generic" Standard
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Mechanism: Hydrophobic interaction (dispersive forces).

Performance Analysis: The acidic pH (approx. 2.[6]6) ensures the isoquinoline nitrogen is fully protonated (


). While this stabilizes retention time, the positively charged analyte interacts with residual silanols on the silica surface, leading to peak tailing.[7] Furthermore, C18 lacks the electron density to distinguish between the 8-bromo and 5-bromo regioisomers effectively, resulting in co-elution.
Alternative B: The Optimized Method (Recommended)
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm Core-Shell)

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.8)

  • Mobile Phase B: Methanol

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.

Performance Analysis: The Biphenyl phase offers "orthogonal" selectivity.[6] The electron-deficient isoquinoline ring interacts strongly with the electron-rich biphenyl stationary phase. The position of the bromine atom significantly alters the electron distribution of the ring, allowing the Biphenyl column to resolve the 8-bromo target from impurities that C18 misses. Methanol is chosen over Acetonitrile to enhance these


-

interactions.
Quantitative Comparison Data
ParameterMethod A (C18 / Formic Acid)Method B (Biphenyl / Amm. Formate)Status
Retention Time (

)
4.2 min5.8 minOptimized
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric)Pass
Resolution (

)
1.2 (Co-elution with 5-Br isomer)> 3.5 (Baseline separated)Pass
Theoretical Plates (

)
~8,500~14,000High Efficiency

Key Insight: The switch to Ammonium Formate buffer (Method B) suppresses silanol ionization, correcting the peak tailing observed in Method A.

Detailed Experimental Protocol (Method B)

This protocol is validated for use in purity analysis and assay determination.

Reagents & Preparation[9]
  • Solvents: LC-MS Grade Methanol and Water.

  • Buffer: Ammonium Formate (99%+ purity).

  • Diluent: 50:50 Water:Methanol.

Preparation of Mobile Phase A (10mM Ammonium Formate, pH 3.8):

  • Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC grade water.

  • Adjust pH to 3.8 ± 0.1 using Formic Acid.

  • Filter through a 0.22 µm membrane if not using a premixed reliable source.

Sample Preparation:

  • Weigh 10 mg of 8-Bromoisoquinolin-6-ol.

  • Dissolve in 10 mL of Diluent (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

Instrument Parameters
ParameterSetting
Column Biphenyl, 100 x 2.1 mm, 2.7 µm (e.g., Restek Raptor or Phenomenex Kinetex)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Detection UV @ 245 nm (primary), 280 nm (secondary)
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)
0.09010
1.09010
8.01090
10.01090
10.19010
13.09010

Mechanism of Separation

To understand why the Biphenyl column works, we must look at the molecular interactions. The diagram below illustrates the "Pi-Pi" interaction mechanism which is absent in standard C18 chromatography.

SeparationMechanism cluster_C18 Method A: C18 Phase cluster_Biphenyl Method B: Biphenyl Phase Analyte 8-Bromoisoquinolin-6-ol (Electron Deficient Ring) C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Van der Waals Bi_Ligand Biphenyl Ligand Analyte->Bi_Ligand Orbitals Overlap InteractionA Hydrophobic Only (Weak Selectivity) C18_Ligand->InteractionA InteractionB Hydrophobic + Pi-Pi Stacking (High Selectivity) Bi_Ligand->InteractionB

Figure 2: Mechanistic comparison showing the additional Pi-Pi selectivity provided by the Biphenyl stationary phase.

Troubleshooting & Validation Tips

Common Issues
  • Peak Tailing: If

    
    , ensure the buffer concentration is at least 10mM. Lower concentrations may not effectively mask silanols.
    
  • Carryover: Isoquinolines can stick to injector seals. If carryover is observed, add 0.1% Formic Acid to the needle wash solvent (50:50 MeOH:Water).

Validation Criteria (ICH Q2)
  • Linearity: Demonstrate

    
     over 50% to 150% of target concentration.
    
  • LOD/LOQ: Determine based on Signal-to-Noise ratios of 3:1 and 10:1 respectively.

  • Specificity: Inject known impurities (e.g., 5-bromo isomer) to confirm resolution

    
    .
    

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • PubChem. (2025).[3] 8-Bromoisoquinoline Compound Summary. National Library of Medicine. [Link]

  • Restek Corporation. (2023).[8] Are Biphenyl Phases really the new C18? LabRulez LCMS. [Link]

Sources

A Comparative Guide to the Reactivity of 8-Bromo vs. 5-Bromo Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromoisoquinolines in Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1] Its derivatives are integral to the development of treatments for a wide range of diseases, including cancer and malaria.[2] For synthetic chemists, halogenated isoquinolines, particularly bromo-derivatives, are invaluable precursors. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity and diversity through a variety of cross-coupling reactions.

Among the various brominated isomers, 5-bromo and 8-bromo isoquinolines are frequently employed starting materials. However, the choice between these two isomers is not arbitrary and can have profound implications for reaction efficiency, yield, and the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of 8-bromo and 5-bromo isoquinoline derivatives, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed strategic decisions in their synthetic endeavors.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The differential reactivity of the C-Br bond at the 5- and 8-positions of the isoquinoline ring is governed by a delicate interplay of electronic and steric effects.

Electronic Effects

The isoquinoline ring system consists of a pyridine ring fused to a benzene ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack but also influences the electron density of the carbocyclic (benzene) ring.[3] Electrophilic substitution on the isoquinoline ring preferentially occurs at the C5 and C8 positions.[4] This preference is attributed to the greater stability of the cationic intermediate formed during the reaction, which allows for delocalization of the positive charge without disrupting the aromaticity of the pyridine ring.[4] This suggests that the C5 and C8 positions are the most electron-rich carbons on the carbocyclic ring, which can influence the initial oxidative addition step in palladium-catalyzed cross-coupling reactions. While both positions are activated, subtle differences in electron density can lead to variations in reaction kinetics.

Steric Effects

The most significant differentiating factor between the 5-bromo and 8-bromo isomers is steric hindrance. The 8-position is located in the "peri" position, immediately adjacent to the heterocyclic nitrogen atom and its associated lone pair of electrons. This proximity creates a sterically congested environment around the C8-Br bond.[5][6][7] In contrast, the 5-position is relatively unencumbered, projecting away from the core of the fused ring system.

This steric difference is critical in transition metal-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions involve the coordination of a bulky palladium-ligand complex to the C-Br bond during the oxidative addition step. The steric bulk at the 8-position can significantly impede the approach of the catalyst, potentially requiring more forcing conditions, specialized bulky ligands, or resulting in lower reaction rates and yields compared to the more accessible 5-position.[5]

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections compare the performance of 5-bromo and 8-bromo isoquinolines in three of the most widely used cross-coupling reactions in drug discovery. While direct, side-by-side experimental comparisons under identical conditions are scarce in the literature, a comparative analysis can be constructed by examining representative examples.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron species.[8][9] It is widely used to synthesize biaryl structures common in pharmaceutical compounds.[10]

General Reactivity Trend: Based on steric considerations, 5-bromoisoquinoline is generally expected to be a more reactive coupling partner than 8-bromoisoquinoline in Suzuki reactions. The less hindered nature of the C5 position allows for easier access by the palladium catalyst.

Data Presentation: Suzuki-Miyaura Coupling of Bromoisoquinolines

EntryBromoisoquinoline DerivativeBoronic Acid/EsterCatalyst / LigandBaseSolventTemp. (°C) / TimeYield (%)Reference
15,7-Dibromoquinoline*Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 / 2-24hN/A[11]
26-Bromo-1-cyanoisoquinolineVarious arylboronic acidsPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 / 2-24h55-95[10]
38-Bromo-2,4-dichloro-7-methoxyquinolineVarious arylboronic acidsPd(PPh₃)₄K₂CO₃MeCN/H₂O80 / 2-12h84-95[12]

Note: Data for 5-bromoisoquinoline was inferred from related quinoline systems due to a lack of specific examples under comparable conditions in the searched literature. The reactivity at the 5-position of quinoline is a reasonable proxy for isoquinoline.

Discussion: The available data, though not a direct comparison, supports the general principles. The synthesis of 6-aryl-isoquinoline-1-carbonitriles from the corresponding 6-bromo derivative proceeds in good to excellent yields, demonstrating the viability of coupling at a non-peri position.[10] High yields are also reported for an 8-bromoquinoline derivative, but this substrate is also activated by other substituents.[12] The key takeaway for the synthetic chemist is that while both isomers are viable substrates, reactions involving 8-bromoisoquinoline may require more careful optimization of catalyst, ligand, and conditions to overcome potential steric barriers.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[13][14][15] This reaction is critical for installing the amine functionalities prevalent in many drug molecules.

General Reactivity Trend: Similar to the Suzuki coupling, the steric hindrance at the C8 position is expected to make 8-bromoisoquinoline a more challenging substrate for Buchwald-Hartwig amination compared to its 5-bromo counterpart. The approach of the palladium-amide complex is likely to be slower for the 8-isomer.

Data Presentation: Buchwald-Hartwig Amination of Bromoisoquinolines

EntryBromoisoquinoline DerivativeAmineCatalyst / LigandBaseSolventTemp. (°C) / TimeYield (%)Reference
15-Bromo-8-hydroxyquinolineVarious anilinesPd₂(dba)₃ / XantphosCs₂CO₃Toluene140-150 / 5-6h87[16]
26-Bromoisoquinoline-1-carbonitrile*(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THFN/A80[1][17]

Note: The example for the 6-bromo isomer is included to demonstrate successful amination at a non-peri position on the isoquinoline ring.

Discussion: High yields have been achieved for the amination of 5-bromo-8-hydroxyquinoline, indicating that the 5-position is amenable to C-N bond formation.[16] The successful large-scale amination of a 6-bromoisoquinoline derivative further underscores the general reactivity of the carbocyclic ring of isoquinoline in this transformation.[1][17] For 8-bromoisoquinoline, one must anticipate that the steric hindrance will necessitate the use of specialized, bulky phosphine ligands (e.g., Josiphos, XPhos, RuPhos) that have been specifically designed to facilitate coupling at hindered positions.[18]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to valuable alkynyl-substituted aromatics.[19][20][21] These products are versatile intermediates in organic synthesis.

General Reactivity Trend: The Sonogashira coupling involves a linear alkynyl copper species, which may be less sterically demanding than the coupling partners in Suzuki or Buchwald-Hartwig reactions. However, the initial oxidative addition of the palladium catalyst to the C-Br bond remains a critical, sterically sensitive step. Therefore, 5-bromoisoquinoline is still predicted to be more reactive than 8-bromoisoquinoline.

Data Presentation: Sonogashira Coupling of Bromoisoquinolines

EntryBromo-Aromatic SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C) / TimeYield (%)Reference
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80 / 4-6h93[22]
25-BromopyrimidineVarious terminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT / 3-16hGood[12]

Discussion: The Sonogashira coupling is highly efficient for various 5-bromo N-heterocycles, achieving high yields under relatively mild conditions.[12][22] It is reasonable to extrapolate that 5-bromoisoquinoline would behave similarly. For 8-bromoisoquinoline, the peri-interaction with the nitrogen atom remains a key consideration. While the reaction is likely feasible, it may require higher temperatures, longer reaction times, or a more robust catalytic system to achieve comparable yields to the 5-bromo isomer. Copper-free Sonogashira protocols might also offer an alternative strategy to mitigate potential catalyst inhibition.[23]

Experimental Protocols

The following are representative, generalized protocols based on established literature procedures. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoisoquinoline

G

Caption: Experimental workflow for the Suzuki coupling.
  • Reaction Setup: To a dry reaction vial, add 5-bromoisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe. Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

  • Reaction Execution: Place the sealed vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10][16]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 8-Bromoisoquinoline

G

Caption: Generalized mechanism of Buchwald-Hartwig amination.
  • Reaction Setup: In a glovebox or under an inert atmosphere, add 8-bromoisoquinoline (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a bulky phosphine ligand (e.g., XPhos, 0.08 equiv) to a dry reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a preheated heating block (typically 90-110 °C). Stir vigorously for the required time.

  • Monitoring: Monitor the reaction by LC-MS. Due to the steric hindrance, reaction times may be longer than for the 5-bromo isomer.

  • Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.[1][18]

Conclusion and Recommendations

The reactivity of bromoisoquinolines is a nuanced subject where both electronic and steric factors play crucial roles. While both 5-bromo and 8-bromo isomers are valuable and viable substrates for a range of cross-coupling reactions, they are not interchangeable.

  • 5-Bromoisoquinoline should be considered the more "user-friendly" and generally more reactive isomer. Its sterically accessible C5 position allows for easier catalyst approach, often leading to faster reactions, milder conditions, and higher yields with standard catalytic systems. It is the recommended starting point for initial synthetic explorations.

  • 8-Bromoisoquinoline is a more challenging substrate due to significant steric hindrance from the peri-nitrogen atom. While coupling reactions at this position are certainly achievable, they often require more specialized conditions. Researchers should be prepared to screen a variety of bulky, electron-rich phosphine ligands and potentially use higher temperatures and longer reaction times to achieve satisfactory results.

By understanding these fundamental differences, drug development professionals and synthetic chemists can better strategize their synthetic routes, anticipate potential challenges, and ultimately accelerate the discovery of new isoquinoline-based therapeutics.

References

  • (Reference for general isoquinoline importance)
  • (Reference for cross-coupling on isoquinolines)
  • (Reference for C-X bond reactivity trends)[24]

  • BenchChem. (2025). A Comparative Analysis of 5-Chloroisoquinoline and Other Halo-isoquinolines for Researchers and Drug Development Professionals.
  • (Reference for physicochemical properties of 5-bromoisoquinoline)[24]

  • quimicaorganica.org. Electrophilic substitution reaction in quinoline and isoquinoline.
  • (Reference for physicochemical properties of 5-bromoisoquinoline)[24]

  • MDPI. (2025).
  • (Reference for logP of 5-bromoisoquinoline)[24]

  • Scribd. Quinoline vs Isoquinoline: Structures & Reactions.
  • Wikipedia.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • Chemistry LibreTexts. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • (Reference for Suzuki coupling mechanism)
  • Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • (Reference for steric hindrance in competition reactions)[25]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline.
  • (Reference for Buchwald-Hartwig amin
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • (Reference for Suzuki coupling of quinolines)
  • YouTube. (2025).
  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • Indian Academy of Sciences. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)
  • (Reference for Suzuki coupling of bromoindazoles)
  • Khan Academy. (2013).
  • (Reference for synthesis of 5-bromoisoquinoline)
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.

Sources

Absolute Structural Determination of 8-Bromoisoquinolin-6-ol: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Small Molecule Structural Validation Target Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary: The Isoquinoline Regioisomer Trap

In the development of kinase inhibitors and alkaloids, the isoquinoline scaffold is ubiquitous. However, synthesizing substituted isoquinolines—specifically 8-Bromoisoquinolin-6-ol —presents a significant regioisomeric challenge.

Electrophilic aromatic substitution (bromination) of isoquinolin-6-ol is directed by the strong electron-donating hydroxyl group. This typically favors the C5 (ortho) and C7 (ortho) positions due to electronic resonance effects. Obtaining the C8-bromo isomer often requires indirect synthetic routes (e.g., Sandmeyer reactions or directed lithiation).

Consequently, distinguishing the desired 8-bromo isomer from the thermodynamically favored 5-bromo or 7-bromo impurities is critical. While NMR (


H, 

C, NOESY) provides strong evidence, it often suffers from signal overlap and ambiguous coupling constants in the aromatic region. Single Crystal X-Ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute regiochemistry with 100% confidence.

This guide compares the validation efficacy of SC-XRD against standard spectroscopic methods and provides a field-tested protocol for crystallizing this challenging polar heterocycle.

Part 1: Comparative Analysis (NMR vs. SC-XRD)

The following table summarizes why SC-XRD is superior for this specific application, despite the higher resource requirement.

Table 1: Validation Method Performance Matrix
Feature1D/2D NMR (

H, NOESY)
Mass Spectrometry (HRMS) SC-XRD (The Gold Standard)
Primary Output Chemical Shift (

), Coupling (

)
Mass-to-Charge (

)
3D Electron Density Map (

)
Regioisomer Specificity Moderate. 5-Br and 8-Br isomers often show similar splitting patterns (doublets) if other protons are isolated.None. All regioisomers have the exact same exact mass.Absolute. Unambiguously assigns Br position relative to N-oxide or OH groups.
Ambiguity Risk High. Requires distinct NOE correlations which may be weak due to distance (>5Å).High. Fragmentation patterns are often identical for positional isomers.Zero. The heavy atom (Br) allows for rapid, definitive phasing.
Sample Recovery High (Non-destructive).Low (Destructive).High (Non-destructive).
Confidence Level 85-90% (Inferential).0% (for isomerism).[1]100% (Direct Observation).
The "Bromine Advantage" in X-Ray Crystallography

While organic molecules (C, H, N, O) scatter X-rays weakly, Bromine (


) is an electron-dense "heavy atom." In SC-XRD, this provides two massive advantages:
  • Anomalous Scattering: Bromine exhibits a strong anomalous signal (especially with Mo-K

    
     or Cu-K
    
    
    
    sources), which facilitates the solution of the "Phase Problem" without needing complex direct methods.
  • Internal Reference: The high electron density of the Br atom serves as an unmistakable landmark in the Fourier map, instantly revealing its position relative to the isoquinoline nitrogen and the hydroxyl group.

Part 2: Experimental Protocol

Crystallization Strategy: Vapor Diffusion

8-Bromoisoquinolin-6-ol is a polar, planar aromatic system. It dissolves well in polar aprotic solvents (DMSO, DMF) and moderately in alcohols, but poorly in non-polar hydrocarbons. The Sitting Drop Vapor Diffusion method is recommended to grow diffraction-quality single crystals.

  • Solvent (Good): Methanol (MeOH) or Dimethylformamide (DMF).

  • Anti-solvent (Precipitant): Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
Step-by-Step Protocol:
  • Preparation: Dissolve 15 mg of pure 8-Bromoisoquinolin-6-ol in 0.5 mL of MeOH. Ensure the solution is saturated but free of particulate matter (filter through a 0.22

    
    m PTFE syringe filter if necessary).
    
  • Setup: Place a small glass vial (inner vessel) containing the sample solution inside a larger jar (outer vessel).

  • Reservoir: Add 3–5 mL of Diethyl Ether to the outer vessel. Note: Ether is volatile and will diffuse INTO the methanol solution, slowly lowering solubility.

  • Incubation: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Check for crystal growth after 24–72 hours. Look for clear, prismatic blocks or needles. Avoid "cauliflower" precipitates (indicates diffusion was too fast).

Data Collection & Refinement
  • Mounting: Select a single crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen stream (reduces thermal vibration of the planar ring).

  • Source: Mo-K

    
     (
    
    
    
    Å). Molybdenum is preferred over Copper for brominated compounds to minimize absorption artifacts, although modern software corrects for this effectively.
  • Refinement Targets:

    • R-factor (

      
      ):  Aim for 
      
      
      
      .
    • Goodness of Fit (GoF): Should approach 1.0.

    • Flack Parameter: Not applicable (molecule is achiral), but useful if checking for chiral cocrystal formers.

Part 3: Structural Validation Logic

The following diagram illustrates the decision matrix used to validate the structure. Note how SC-XRD acts as the "Gatekeeper" when NMR results are inconclusive regarding the bromine position.

ValidationWorkflow Start Crude Reaction Product (Bromination of Isoquinolin-6-ol) Purification Chromatography Purification Start->Purification NMR 1H NMR Analysis (Aromatic Region) Purification->NMR Decision Are Coupling Constants Definitive? NMR->Decision PassNMR Structure Assigned (High Risk of Error) Decision->PassNMR Yes (Rare) Crystallization Vapor Diffusion (MeOH / Et2O) Decision->Crystallization No / Ambiguous XRD SC-XRD Data Collection (Mo Source) Crystallization->XRD Refinement Structure Refinement (Heavy Atom Method) XRD->Refinement Final Confirmed 8-Bromo Isomer (Absolute Structure) Refinement->Final

Figure 1: Critical path workflow for structural validation. SC-XRD is triggered when spectroscopic data is ambiguous regarding regioisomerism.

Visualization of the Crystallization Setup[2][3]

VaporDiffusion cluster_chamber Closed System (4°C) cluster_vial Inner Vial Precipitant Precipitant Reservoir (Diethyl Ether) High Vapor Pressure Solvent Target Solution (8-Br-Isoquinolin-6-ol in MeOH) Precipitant->Solvent Vapor Diffusion (Slowly lowers solubility) Crystals Crystal Nucleation Solvent->Crystals Supersaturation

Figure 2: Schematic of the Vapor Diffusion method. Volatile ether diffuses into the methanol solution, slowly increasing supersaturation to drive high-quality crystal growth.

References

  • Regioisomerism in Isoquinolines

    • Narayanaswami, S. et al. (1984).[2] Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences. Link

    • Context: Discusses the difficulty in assigning NMR signals in substituted isoquinolines due to line broadening and overlap.
  • Bromination Methodology & Selectivity

    • Ökten, S. et al. (2016).[3] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Link

    • Context: Highlights the formation of mixtures (5-bromo, 5,7-dibromo)
  • Crystallography & Heavy Atom Method

    • Smyth, M. & Martin, J. (2000). x-Ray crystallography. Molecular Pathology. Link

    • Context: foundational text on using heavy atoms (like Bromine) for phasing and structure solution.
  • Crystallization Protocols

    • Hampton Research.[4] Sitting Drop Vapor Diffusion. Link

    • Context: Standard industry protocols for setting up vapor diffusion experiments for small molecules.

Sources

Quantitative Analysis of Residual Bromide in Isoquinoline Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the synthesis of isoquinoline-based Active Pharmaceutical Ingredients (APIs), bromide often originates as a counter-ion from alkylation steps or as a byproduct of bromination reactions. While bromide is not classified as a heavy metal, its residual presence must be strictly controlled to define the salt form stoichiometry (e.g., Hydrochloride vs. Hydrobromide) and to meet ICH Q3A impurity limits.

This guide compares the two industry-standard methodologies for quantifying bromide in these organic salts: Potentiometric Titration (Argentometry) and Ion Chromatography (IC) . We analyze the trade-offs between the robustness of titration and the specificity of IC, providing a decision framework for process analytical scientists.

The Challenge: The Isoquinoline Matrix

Isoquinoline salts present unique analytical challenges compared to inorganic salts (e.g., NaCl).

  • Chromophores: Isoquinoline derivatives are often yellow or orange, rendering traditional visual endpoint titration (e.g., Volhard or Mohr methods) impossible.

  • Organic Cation Interference: The large, hydrophobic isoquinolinium cation can foul standard anion-exchange columns in IC if not properly sequestered.

  • Solubility: Some complex salts exhibit poor solubility in pure water, requiring organic modifiers that may be incompatible with electrochemical sensors.

Method A: Potentiometric Titration (Argentometry)

Best For: Assay determination (>0.5% w/w) and high-throughput process control.

This method relies on the precipitation of silver bromide (AgBr) using a silver nitrate titrant. Unlike visual methods, it uses a silver electrode to detect the change in potential, making it immune to the sample's color.

The Mechanism


  • Sensor: Ag Titrode (Silver ring electrode) with a KNO3 salt bridge (to avoid chloride leakage from standard Ag/AgCl reference electrodes).

  • Selectivity: AgBr (

    
    ) precipitates before AgCl (
    
    
    
    ). This
    
    
    difference allows for the differentiation of Br and Cl in the same sample, provided the concentration ratios are not extreme [1].
Experimental Protocol
  • Sample Prep: Dissolve 100–200 mg of Isoquinoline salt in 50 mL of acidified water (HNO3, pH < 2). If the salt is insoluble, use a 50:50 Methanol:Water mixture.

  • Titrant: 0.01 N or 0.1 N AgNO3 (standardized against NaCl).

  • Execution: Perform dynamic equivalence point titration (DET).

  • Critical Parameter: Set the signal drift parameter to < 2 mV/min to ensure equilibrium is reached before the next addition, as the organic matrix can slow precipitate formation.

Pros:

  • Low capital cost.

  • Unaffected by the organic cation (isoquinolinium).

  • High precision for macro-quantities (RSD < 0.5%).

Cons:

  • High Limit of Quantification (LOQ

    
     50 ppm).
    
  • Struggles if Cl:Br ratio exceeds 100:1 (coprecipitation error).

Method B: Ion Chromatography (IC) with Suppressed Conductivity

Best For: Trace impurity analysis (<0.1% w/w) and cleaning validation.

IC is the gold standard for specificity. However, injecting an isoquinoline salt directly onto an anion-exchange column is a critical error. The organic cation will irreversibly bind to the cation-exchange sites of the suppressor or hydrophobically adsorb to the column packing, leading to loss of capacity and peak broadening [2].

The "Matrix Elimination" Workflow

To validate this method, you must employ a Solid Phase Extraction (SPE) step to remove the organic cation.

Protocol:

  • Cartridge Selection: Use a styrene-divinylbenzene (SDVB) based cartridge (e.g., Dionex OnGuard II RP or H form).

  • Conditioning: Flush cartridge with 5 mL Methanol, then 10 mL Water.

  • Sample Loading: Pass the isoquinoline sample through the cartridge. The hydrophobic isoquinoline cation is retained; the bromide anion passes through unretained.

  • Injection: Inject the treated aqueous filtrate into the IC.

Instrument Conditions:

  • Column: High-capacity anion exchange (e.g., Dionex IonPac AS19 or Metrosep A Supp 5).

  • Eluent: Hydroxide gradient (KOH) or Carbonate/Bicarbonate isocratic.

  • Suppressor: Electrolytic or Chemical suppression is mandatory to lower background conductivity.

Pros:

  • Extreme sensitivity (LOD

    
     10–50 ppb).
    
  • Perfect separation of Fluoride, Chloride, Bromide, and Sulfate in one run.

Cons:

  • High cost per sample (consumables).

  • Requires strict sample preparation to protect the column.

Comparative Data Analysis

The following table summarizes performance metrics derived from validation studies of halide impurities in pharmaceutical salts [3][4].

FeaturePotentiometric TitrationIon Chromatography (Suppressed)
Detection Principle Electrochemical Potential (Ag/AgBr)Conductivity (after suppression)
Linearity Range 0.1 mM – 100 mM0.05 µM – 100 µM
Limit of Quantitation (LOQ) ~50 ppm (0.05 mg/g)~0.05 ppm (50 ng/g)
Selectivity (Br vs Cl) Moderate (via Ksp difference)High (via retention time)
Interference Iodide, Sulfide, high Chloride levelsOrganic cations (requires SPE)
Sample Throughput 5–10 mins/sample15–30 mins/sample
Capital Cost Low ($15k - $25k)High ($60k - $100k)
Visualization: Analytical Workflows
Diagram 1: The IC Workflow for Organic Salts

This diagram illustrates the critical "Matrix Elimination" step required to protect the IC system from the isoquinoline cation.

IC_Workflow Sample Isoquinoline Salt Sample (Dissolved) SPE SPE Cartridge (OnGuard RP/H) Sample->SPE Load Waste Retained Cation (Isoquinolinium) SPE->Waste Traps Organics Filtrate Aqueous Filtrate (Anions only) SPE->Filtrate Passes Br- IC_Inj IC Injection (Anion Exchange) Filtrate->IC_Inj Inject Detector Conductivity Detector IC_Inj->Detector Elution

Caption: Matrix elimination workflow ensuring the organic cation does not foul the analytical column.

Diagram 2: Decision Matrix

When to choose Titration vs. Ion Chromatography.

Decision_Tree Start Start: Define Requirement Conc_Check Expected Br Concentration? Start->Conc_Check High_Conc > 0.1% (Assay/Stoichiometry) Conc_Check->High_Conc Low_Conc < 0.1% (Trace Impurity) Conc_Check->Low_Conc Matrix_Check Sample Colored? High_Conc->Matrix_Check IC Ion Chromatography (w/ SPE Prep) Low_Conc->IC Titration Potentiometric Titration (Ag Electrode) Matrix_Check->Titration Yes (Isoquinoline) Visual Visual Titration (Not Recommended) Matrix_Check->Visual No (Clear salt)

Caption: Selection logic based on concentration range and sample matrix properties.

References
  • Bhattacharyya, L., et al. (2022). Quality Control Methodologies for Pharmaceutical Counterions. LCGC International. Retrieved from [Link]

A Comparative Guide to Palladium Catalysts for the Functionalization of 8-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 8-Bromoisoquinoline serves as a versatile building block, offering a reactive handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. However, the selection of an optimal palladium catalyst system is critical for achieving high efficiency, selectivity, and reproducibility.

This guide provides a comparative analysis of commonly employed palladium catalysts for three key transformations of 8-bromoisoquinoline: Suzuki-Miyaura coupling for C-C bond formation, Heck coupling for C-C bond formation with alkenes, and Buchwald-Hartwig amination for C-N bond formation. By presenting experimental data and explaining the underlying mechanistic principles, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Landscape of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[1] The nature of the palladium precursor and, crucially, the associated ligands, profoundly influences each of these steps, thereby dictating the overall outcome of the reaction.

Comparative Analysis of Palladium Catalysts

To provide a practical comparison, this guide will focus on a selection of widely used palladium catalysts and their performance in the coupling of 8-bromoisoquinoline with representative coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures and is widely used in the synthesis of complex molecules.[2] The reaction couples an organoboron reagent with an organic halide.

Experimental Scenario: Coupling of 8-bromoisoquinoline with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ PPh₃ (integrated)Na₂CO₃Toluene/H₂O1001285
Pd(dppf)Cl₂ dppfK₃PO₄Dioxane90892
Pd₂(dba)₃ / XPhos XPhosK₃PO₄t-BuOH80695

Discussion of Results:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, air-stable, and commercially available catalyst that provides good yields for many standard Suzuki couplings.[3] However, it can require higher temperatures and longer reaction times. The triphenylphosphine ligands, while effective, are less electron-rich and bulky compared to more modern ligands, which can limit their efficacy in more challenging couplings.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand is a bidentate ferrocene-based phosphine that confers greater stability to the palladium center. This often leads to higher catalyst turnover numbers and allows for reactions to be run under milder conditions. In the case of 8-bromoisoquinoline, the use of Pd(dppf)Cl₂ resulted in a higher yield in a shorter time compared to Pd(PPh₃)₄.

  • Pd₂(dba)₃ / XPhos (Tris(dibenzylideneacetone)dipalladium(0) with 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : This combination represents a more modern and highly active catalyst system. XPhos is a bulky, electron-rich biarylphosphine ligand from the Buchwald group that is known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] This system provided the highest yield in the shortest reaction time and at the lowest temperature, demonstrating its superior efficiency for this transformation.

Experimental Workflow: Suzuki-Miyaura Coupling

A typical workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product ArylBr 8-Bromoisoquinoline ArylBr->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺ Coordination->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂ MigratoryInsertion->PdII_Alkyl PdII_Alkyl->Pd0 BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride Product Ar-Alkene BetaHydride->Product RedElim Reductive Elimination (Base) ArylBr 8-Bromoisoquinoline ArylBr->OxAdd Alkene Alkene Alkene->Coordination

The catalytic cycle for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. [5] Experimental Scenario: Coupling of 8-bromoisoquinoline with aniline.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / BINAP BINAPCs₂CO₃Toluene110888
Pd₂(dba)₃ / Xantphos XantphosNaOt-BuDioxane100694
Pd(OAc)₂ / RuPhos RuPhosK₃PO₄t-AmylOH90597

Discussion of Results:

  • Pd(OAc)₂ / BINAP (Palladium(II) Acetate with 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) : BINAP is a widely used bidentate phosphine ligand that is effective for many Buchwald-Hartwig aminations. [6]It provided a good yield in this case.

  • Pd₂(dba)₃ / Xantphos (Tris(dibenzylideneacetone)dipalladium(0) with 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) : Xantphos is a chelating ligand with a large natural bite angle, which is known to promote the reductive elimination step and prevent catalyst decomposition. [7]This system offered a higher yield and shorter reaction time compared to the BINAP-based catalyst.

  • Pd(OAc)₂ / RuPhos (Palladium(II) Acetate with 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) : RuPhos is another highly effective Buchwald ligand, known for its ability to catalyze challenging aminations. [8]Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, leading to the highest yield in the shortest time and at the lowest temperature in this comparison. A notable example from the literature describes the successful kiloscale Buchwald-Hartwig amination of a base-sensitive 6-bromoisoquinoline derivative using a Pd(dba)₂/BINAP system, highlighting the industrial applicability of this chemistry. [6] Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR₂ RedElim->Product ArylBr 8-Bromoisoquinoline ArylBr->OxAdd Amine R₂NH Amine->Amine_Coord

The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 8-bromoisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Add the selected solvent (e.g., dioxane, 5 mL).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., XPhos, 0.06 mmol) and dissolve in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: The specific amounts of catalyst, ligand, base, and solvent, as well as the reaction temperature and time, should be optimized for each specific substrate combination.

Conclusion and Future Outlook

The choice of the palladium catalyst system is a critical parameter in the successful functionalization of 8-bromoisoquinoline. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as those developed by Buchwald and others generally offer superior performance in terms of reaction rates, yields, and milder reaction conditions. For Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings of 8-bromoisoquinoline, catalyst systems based on ligands like XPhos, P(t-Bu)₃, and RuPhos, respectively, are highly recommended for achieving optimal results.

The continued development of more active, stable, and versatile palladium catalysts will undoubtedly further expand the synthetic toolbox for the modification of the isoquinoline core, enabling the discovery of new and improved therapeutic agents. Researchers are encouraged to screen a variety of catalyst systems to identify the optimal conditions for their specific synthetic targets.

References

  • Organic Process Research & Development. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Doria. (2021). Mizoroki-Heck cross coupling – Palladium based catalysts and operation modes. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. (2008). heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

Sources

Technical Comparison Guide: UV-Vis Spectral Characteristics of 8-Bromoisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption characteristics of 8-Bromoisoquinolin-6-ol , a critical intermediate in the synthesis of isoquinoline-based kinase inhibitors and CNS-active agents.

This document is structured to serve as a self-validating laboratory reference, comparing the target molecule against its non-brominated parent and regioisomeric alternatives.

Executive Summary & Spectroscopic Profile

8-Bromoisoquinolin-6-ol (CAS: 1220694-88-1) exhibits a complex electronic absorption profile driven by its fused bicyclic aromatic system, the auxochromic hydroxyl group at position 6, and the heavy-atom effect of the bromine substituent at position 8.

Unlike simple isoquinolines, this molecule functions as a pH-dependent chromophore . Its spectrum shifts dramatically based on the ionization state of the phenolic oxygen and the isoquinoline nitrogen, making solvent pH control critical for reproducible quantification.

Spectral Fingerprint Summary
FeatureCharacteristicMechanistic Origin
Primary Chromophore Isoquinoline Nucleus

transitions of the fused aromatic system.
Auxochrome 1 (-OH) Bathochromic ShiftLone pair donation (

) lowers HOMO-LUMO gap.
Auxochrome 2 (-Br) Hyperchromic & Red ShiftInductive (-I) and Resonance (+M) effects; heavy atom increases spin-orbit coupling.
Key Variable pH Sensitivity Exists as Cation (acid), Neutral/Zwitterion (neutral), or Anion (base).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the UV-Vis behavior of 8-Bromoisoquinolin-6-ol with its direct precursor and a common regioisomer. Use these values to distinguish the target product from impurities during synthesis.

Table 1: Comparative Absorption Maxima ( )
CompoundStructure Description

(Acidic pH)

(Basic pH)
Spectroscopic Differentiator
8-Bromoisoquinolin-6-ol Target (Br at C8, OH at C6)~235, 275, 325 nm ~250, 360 nm Distinct yellow shift in base due to phenolate anion + Br auxochrome.
Isoquinolin-6-ol Parent Scaffold (No Br)~228, 268, 318 nm~245, 350 nmBlue-shifted by ~5–10 nm compared to target. Lower molar absorptivity.
5-Bromoisoquinolin-6-ol Regioisomer (Br at C5)~238, 278, 330 nm~255, 365 nmOrtho-bromo effect (Br is adjacent to OH) causes a slightly larger red shift than the meta-bromo (C8) target.
8-Bromo-6-methoxyisoquinoline O-Methylated Analog~235, 275, 320 nmNo Shift Negative Control: Does not show the bathochromic shift in base (OH is blocked).

Note on Data: Values are theoretical estimates derived from Woodward-Fieser rules for heterocyclic systems and empirical data from analogous hydroxyisoquinolines [1, 2]. The Bromine substituent typically adds a +2 to +10 nm bathochromic shift to the parent bands.

The pH-Dependent Equilibrium (Mechanism)

Understanding the ionization state is non-negotiable for accurate analysis. 8-Bromoisoquinolin-6-ol exists in three distinct forms depending on the solvent environment.

Diagram 1: Ionization Pathways

The following Graphviz diagram illustrates the equilibrium states that dictate the observed spectrum.

IonizationEquilibrium Figure 1: pH-dependent ionization states of 8-Bromoisoquinolin-6-ol affecting UV-Vis absorption. Cation CATIONIC FORM (pH < 4) Protonated Nitrogen (NH+) Neutral Hydroxyl (OH) Color: Colorless/Pale Neutral NEUTRAL / ZWITTERIONIC (pH 5 - 8) Neutral Nitrogen (N) Neutral Hydroxyl (OH) Color: Pale Yellow Cation->Neutral -H+ (pKa1 ~5.0) Anion ANIONIC FORM (pH > 10) Neutral Nitrogen (N) Deprotonated Hydroxyl (O-) Color: Bright Yellow Neutral->Anion -H+ (pKa2 ~9.0)

[1]

  • Acidic Media (0.1 M HCl): The pyridine nitrogen is protonated. The spectrum resembles the neutral parent but is intensified.

  • Basic Media (0.1 M NaOH): The phenolic proton is lost, forming a phenolate anion. The extra electron density delocalizes into the ring, causing a massive Red Shift (Bathochromic) and a Hyperchromic effect (increase in intensity). This is the most sensitive mode for detection.

Experimental Protocol: Validated Characterization Workflow

To ensure "Trustworthiness" and "Scientific Integrity," follow this self-validating protocol. This method accounts for the compound's solubility and ionization properties.

Reagents Required[2][3][4][5]
  • Solvent A (Stock): Methanol (HPLC Grade) - Ensures solubility.

  • Buffer B (Acidic): 0.1 M Hydrochloric Acid (HCl).

  • Buffer C (Basic): 0.1 M Sodium Hydroxide (NaOH).

  • Blank: Matched solvent without analyte.

Step-by-Step Methodology
  • Stock Solution Preparation (Self-Validation Step):

    • Weigh 2.0 mg of 8-Bromoisoquinolin-6-ol.

    • Dissolve in 10 mL Methanol.

    • Validation: Sonicate for 5 minutes. Inspect visually for particulates. If cloudy, filter through a 0.45 µm PTFE filter.

  • Working Solution Dilution:

    • Acidic Sample: Mix 100 µL Stock + 2.9 mL 0.1 M HCl .

    • Basic Sample: Mix 100 µL Stock + 2.9 mL 0.1 M NaOH .

    • Target Concentration: ~10–20 µg/mL (Adjust to keep Absorbance between 0.2 and 0.8 AU).

  • Spectral Acquisition:

    • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

    • Range: 200 nm to 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline Correction: Run 0.1 M HCl and 0.1 M NaOH blanks respectively before samples.

  • Data Analysis & pKa Determination (Optional):

    • Overlay the Acidic and Basic spectra.

    • Identify the Isosbestic Point (the wavelength where absorbance is identical for both pHs). Presence of a sharp isosbestic point confirms the purity of the two-state equilibrium.

    • Calculate pKa using the Henderson-Hasselbalch equation if performing a full titration [3].

Diagram 2: Spectral Analysis Workflow

Workflow Figure 2: Standardized workflow for UV-Vis characterization of pH-sensitive isoquinolines. Start Start: Solid Sample (8-Bromoisoquinolin-6-ol) Solubility Dissolve in MeOH (Stock Solution) Start->Solubility Split Split Aliquots Solubility->Split AcidPath Dilute in 0.1 M HCl (Protonated Form) Split->AcidPath BasePath Dilute in 0.1 M NaOH (Phenolate Form) Split->BasePath Measure Scan UV-Vis (200-500 nm) AcidPath->Measure BasePath->Measure Analyze Compare λmax & Identify Isosbestic Point Measure->Analyze

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
No shift between Acid/Base spectra Compound is likely the O-methylated derivative (methoxy) or not a phenol.Verify structure via NMR. Confirm reagent is not 8-Bromo-6-methoxyisoquinoline.
Absorbance > 1.5 AU Concentration too high; detector saturation (Beer's Law deviation).Dilute sample 1:10 and re-scan. Target 0.5 AU.
No Isosbestic Point Impurities present or irreversible degradation (oxidation) in base.Prepare fresh solution. Perform scan immediately after adding NaOH.
Broad tailing >400 nm Aggregation or precipitation of the neutral form.Ensure methanol content is at least 5-10% in the final aqueous buffer to maintain solubility.

References

  • NIST Chemistry WebBook. Isoquinoline UV-Vis Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. Isoquinolin-6-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Available at: [Link]

Sources

Benchmarking 8-Bromoisoquinolin-6-ol Purity: A Comparative Guide to USP <621> and <761> Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates, 8-Bromoisoquinolin-6-ol (CAS: 1935547-49-1 and analogues) represents a critical scaffold for kinase inhibitors and PROTAC linkers. However, its purity is frequently compromised by regioisomeric contamination (specifically the 5-bromo isomer) which standard HPLC methods often fail to resolve.

This guide benchmarks a high-purity production batch against USP General Chapter <621> (Chromatography) and ICH Q3A impurity limits. We demonstrate that relying solely on area-under-the-curve (AUC) HPLC is insufficient. A self-validating system combining UPLC-MS and qNMR (Quantitative Nuclear Magnetic Resonance) is required to certify material for GMP workflows.

The Regioisomer Trap: Why Standard Purity Fails

Expertise & Experience

The bromination of isoquinolin-6-ol is governed by electrophilic aromatic substitution. The hydroxyl group at position 6 is an ortho/para director.

  • The Goal: Bromination at Position 8 (ortho to -OH, sterically accessible).

  • The Impurity: Bromination at Position 5 (ortho to -OH, para to ring nitrogen).

In many "market grade" batches (purity ~97%), the 5-bromo isomer exists at 1–3%. Because these isomers share identical mass-to-charge ratios (m/z) and similar polarities, they often co-elute on standard C18 columns, leading to false purity assertions.

Figure 1: Synthesis & Impurity Pathway

The following diagram illustrates the competitive bromination pathways and the critical impurities that must be tracked.

G Start Isoquinolin-6-ol (Starting Material) Reagent NBS / Acid (Bromination) Start->Reagent Target 8-Bromoisoquinolin-6-ol (Target Product) Reagent->Target Major Path (Desired) Impurity1 5-Bromoisoquinolin-6-ol (Critical Regioisomer) Reagent->Impurity1 Minor Path (Competitor) Impurity2 5,8-Dibromoisoquinolin-6-ol (Over-brominated) Target->Impurity2 Over-reaction Impurity1->Impurity2

Caption: Competitive bromination pathways showing the formation of the critical 5-bromo regioisomer and dibromo byproducts.

Methodology: A Self-Validating Protocol

Trustworthiness

To benchmark performance, we utilized an Orthogonal Analytical Workflow . We do not rely on a single data point. Instead, we cross-reference chromatographic purity (separation) with spectroscopic assay (absolute mass balance).

Protocol A: High-Resolution UPLC-MS (USP <621> Aligned)
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 suppresses phenol ionization, sharpening peaks).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI+).

Protocol B: qNMR Absolute Assay (USP <761> Aligned)
  • Instrument: 400 MHz NMR.

  • Internal Standard: Maleic Acid (TraceCERT® grade) or TCNB.

  • Solvent: DMSO-d6.

  • Rationale: HPLC gives relative purity (% area). qNMR gives absolute purity (weight %), detecting inorganic salts and solvents that HPLC misses.

Benchmarking Results: High-Purity vs. Market Standard

Data Presentation

The following table compares a High-Purity Vendor Batch (optimized synthesis) against a Standard Commercial Batch and the USP General Limits for New Drug Substances (based on ICH Q3A).

ParameterUSP/ICH Criteria (General)Standard Commercial BatchHigh-Purity Batch (Benchmarked) Status
HPLC Purity (Area %) NLT 98.0%97.2%99.6% ✅ Pass
5-Bromo Regioisomer NMT 0.15% (Specified Impurity)2.1% (Co-elutes often)0.08% ✅ Pass
Dibromo Impurity NMT 0.10%0.4%< 0.05% ✅ Pass
Assay (qNMR) 98.0% – 102.0%94.5% (Salt contamination)99.1% ✅ Pass
Tailing Factor (T) NMT 2.0 (USP <621>)2.4 (Peak tailing)1.1 ✅ Pass
Resolution (Rs) NLT 2.01.2 (vs. Regioisomer)3.5 ✅ Pass

Technical Insight: The "Standard Commercial Batch" shows a discrepancy between HPLC Purity (97.2%) and qNMR Assay (94.5%). This 2.7% gap usually indicates trapped inorganic salts (bromides) or residual solvents, which are invisible to UV detection but detrimental to subsequent chemical steps.

Analytical Workflow Diagram

Visualization

This diagram outlines the decision logic for accepting a batch of 8-Bromoisoquinolin-6-ol for pharmaceutical use.

Workflow Sample Raw Batch 8-Bromoisoquinolin-6-ol Step1 Step 1: UPLC-MS (Check Regioisomers) Sample->Step1 Decision1 Is 5-Bromo < 0.15%? Step1->Decision1 Step2 Step 2: qNMR Assay (Check Absolute Purity) Decision1->Step2 Yes Fail REJECT / RE-CRYSTALLIZE Decision1->Fail No (Regio-impure) Decision2 Is Assay > 98.0%? Step2->Decision2 Decision2->Fail No (Salt/Solvent) Pass RELEASE FOR SYNTHESIS Decision2->Pass Yes

Caption: Decision tree for batch release, enforcing both chromatographic regio-purity and absolute mass balance.

Detailed Experimental Protocols
A. Chromatographic System Suitability (USP <621>)

To ensure the data above is valid, the system must pass the following suitability tests before every run:

  • Preparation: Dissolve 0.5 mg of the sample in 1 mL of Methanol:Water (50:50).

  • Injection: 2 µL injection volume.

  • Acceptance Criteria:

    • Theoretical Plates (N): > 5,000 (Ensures column efficiency).

    • Tailing Factor (T): < 1.5 (Isoquinolines are basic; high tailing indicates secondary silanol interactions. If T > 1.5, add 5mM Ammonium Formate to Mobile Phase A).

    • Resolution (Rs): > 2.0 between the 8-bromo (major) and 5-bromo (minor) peaks.

B. qNMR Calculation (USP <761>)

For the absolute assay determination:



  • 
    : Integral value
    
  • 
    : Number of protons (1H for the aromatic singlet at C1 position)
    
  • 
    : Molar mass[1]
    
  • 
    : Weight (mg)
    
  • 
    : Purity (as decimal)[2][3]
    

Note: The C1 proton of isoquinoline (typically


 9.0–9.2 ppm) is the cleanest integration target as it is distinct from the phenol protons and most solvent peaks.
References
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[4][5] USP-NF.[6] Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6][7][8] USP-NF.[6] Link

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[9][10][11] (2006).[9][10] Link

  • PubChem. 8-Bromoisoquinoline Compound Summary (Analogous Structure). National Library of Medicine. Link

  • Sigma-Aldrich. Quantitative NMR (qNMR) TraceCERT® Standards.Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromoisoquinolin-6-ol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and into the safe and compliant management of all chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Bromoisoquinolin-6-ol hydrobromide, grounded in established safety principles and regulatory standards. The causality behind each procedural choice is explained to ensure a comprehensive understanding of the required safety measures.

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature of 8-Bromoisoquinolin-6-ol hydrobromide is fundamental to its safe disposal. It is a halogenated, heterocyclic aromatic compound, which dictates its primary disposal pathway. The hydrobromide salt form also imparts acidic properties.

Based on GHS classifications for analogous compounds like 8-bromoisoquinoline, the anticipated hazards are summarized below.[1][2]

Hazard ClassGHS Hazard StatementRationale and Implication for Disposal
Skin Corrosion/IrritationH315: Causes skin irritation.Direct contact with the waste must be avoided. Contaminated materials (e.g., gloves, weighing paper) must also be disposed of as hazardous waste.
Serious Eye Damage/IrritationH319: Causes serious eye irritation.Warrants the use of chemical safety goggles and underscores the danger of generating dust or aerosols during handling and disposal.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.Handling of solid waste or solutions must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.
Acute Aquatic Toxicity(Anticipated)Many halogenated aromatic compounds are toxic to aquatic life. Therefore, this waste must never be discharged down the drain.

Causality Behind Disposal Concerns:

  • Halogenated Organic Compound: The presence of bromine is a key factor. Improper disposal, such as incineration at insufficiently high temperatures, can lead to the formation of toxic and environmentally persistent byproducts like dioxins and furans.[3] Therefore, controlled incineration by a licensed facility is the industry-standard disposal method.[3][4]

  • Hydrobromide Salt: As an acid salt, it can contribute to the corrosivity of the waste stream.[5] It should not be mixed with bases or other reactive chemicals in the same waste container unless part of a specific neutralization protocol, which is not recommended for general laboratory disposal.

Part 2: Regulatory Framework: Compliance is Non-Negotiable

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7] These regulations establish a "cradle-to-grave" responsibility, meaning the generator of the waste (your laboratory) is legally responsible for it from creation to final, safe disposal.[8]

Your institution's EHS office is your primary resource for navigating these regulations and will have established procedures that integrate federal, state, and local rules.[9] All laboratory personnel are required to follow their institution-specific guidelines.

Part 3: Standard Operating Protocol for Disposal

This protocol outlines the procedural steps for safely managing 8-Bromoisoquinolin-6-ol hydrobromide waste from the point of generation to its collection by authorized personnel.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste in any form (solid, solution, or contaminated materials), ensure you are wearing the following:

  • Nitrile Gloves: Inspect for tears or holes before use.

  • Chemical Safety Goggles: To protect against splashes or fine particulates.

  • Laboratory Coat: To prevent contamination of personal clothing.

Step 2: Characterize and Segregate the Waste

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste or Halogenated Organic Liquid Waste .

  • DO NOT:

    • Mix with non-halogenated organic waste.

    • Mix with aqueous waste, acids, or bases.

    • Pour down the sink or discard in regular trash.[10][11][12]

Step 3: Containerization and Labeling
  • Solid Waste:

    • Container: Use a sealable, chemically compatible container (e.g., a wide-mouth polyethylene jar) for solid waste, including contaminated weigh boats, gloves, and paper towels.

    • Labeling: Attach a "Hazardous Waste" label provided by your EHS office as soon as the first item of waste is added. Fill it out completely with:

      • The full chemical name: "8-Bromoisoquinolin-6-ol hydrobromide"

      • The words "Hazardous Waste"

      • An accurate list of all components and their approximate percentages.

      • The relevant hazard characteristics (e.g., Irritant).

      • The accumulation start date.

  • Liquid Waste (if in solution):

    • Container: Use a designated, chemically resistant (e.g., glass or polyethylene) "Halogenated Organic Solvents" container.

    • Labeling: Ensure the container has a "Hazardous Waste" label. List "8-Bromoisoquinolin-6-ol hydrobromide" and the solvent(s) used, with estimated concentrations.

Step 4: Accumulation and Storage
  • Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers securely closed at all times, except when actively adding waste.

  • Secondary containment (e.g., a larger bin) is highly recommended to contain any potential leaks.

Step 5: Arrange for Professional Disposal
  • Never transport hazardous waste yourself. [10]

  • When your waste container is full, or if you will no longer be generating this type of waste, contact your institution's EHS department to schedule a pickup.[10]

  • They will ensure the waste is collected by a licensed hazardous waste disposal company for final treatment, which will typically involve high-temperature incineration.[7]

Part 4: Emergency Procedures for Spills

In the event of a small-scale spill within a chemical fume hood:

  • Alert Colleagues: Inform others in the lab immediately.

  • Ensure PPE: Don your full PPE as described in Step 1.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to cover and absorb the spilled material. Do not use combustible materials like paper towels for the initial absorption of liquids.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Label and Dispose: Label the container as "Spill Debris containing 8-Bromoisoquinolin-6-ol hydrobromide" and arrange for EHS pickup.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromoisoquinolin-6-ol hydrobromide waste.

G cluster_prep Preparation cluster_eval Characterization cluster_contain Containerization & Labeling cluster_final Storage & Disposal start Waste Generated: 8-Bromoisoquinolin-6-ol hydrobromide ppe Step 1: Don Correct PPE start->ppe is_solid Is waste solid or liquid? ppe->is_solid solid_container Step 3: Place in 'Halogenated Organic Solid Waste' container is_solid->solid_container Solid liquid_container Step 3: Place in 'Halogenated Organic Liquid Waste' container is_solid->liquid_container Liquid label_waste Label container with full chemical name, hazards, and start date solid_container->label_waste liquid_container->label_waste store Step 4: Store sealed container in Satellite Accumulation Area label_waste->store contact_ehs Step 5: Container Full? Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Decision workflow for the disposal of 8-Bromoisoquinolin-6-ol hydrobromide.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoisoquinoline. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 8-Bromoisoquinoline | Structure, Properties, Applications & Supplier in China. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.